molecular formula C7H6ClN3O B7964349 6-Chloro-8-methoxyimidazo[1,2-a]pyrazine

6-Chloro-8-methoxyimidazo[1,2-a]pyrazine

Cat. No.: B7964349
M. Wt: 183.59 g/mol
InChI Key: UPVZTJGTYFVPFK-UHFFFAOYSA-N
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Description

The 6-Chloro-8-methoxyimidazo[1,2-a]pyrazine chemical scaffold is a significant building block in medicinal chemistry, particularly for developing therapeutics targeting the central nervous system (CNS) and oncology. As a key structural motif, it has proven valuable in the discovery of potent and selective negative modulators of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors associated with the transmembrane AMPA receptor regulatory protein γ-8 (TARP γ-8) . Compounds based on this core structure have demonstrated subnanomolar potency and exceptional selectivity for the hippocampus-enriched γ-8 subunit, making them promising candidates for the treatment of epilepsy with a potentially improved therapeutic index over non-selective antagonists . Beyond neurology, the imidazo[1,2-a]pyrazine scaffold is extensively explored in other areas. It serves as a core structure in compounds designed as phosphoinositide 3-kinase (PI3K) inhibitors for oncology research, with some derivatives showing excellent selectivity for specific PI3K isoforms . Additionally, this heterocycle system has been investigated for the development of antileishmanial agents and Toll-like receptor (TLR) antagonists . The chlorine and methoxy substituents on the core are common sites for synthetic modification, allowing researchers to fine-tune the molecule's physicochemical properties, potency, and metabolic stability . This compound is offered for research purposes only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

6-chloro-8-methoxyimidazo[1,2-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3O/c1-12-7-6-9-2-3-11(6)4-5(8)10-7/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPVZTJGTYFVPFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=CN2C1=NC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

6-Chloro-8-methoxyimidazo[1,2-a]pyrazine chemical structure properties

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 6-Chloro-8-methoxyimidazo[1,2-a]pyrazine Chemical Structure Properties Content Type: Technical Monograph / Research Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1]

A Privileged Scaffold for Kinase Inhibitor Discovery[1]

Executive Summary

6-Chloro-8-methoxyimidazo[1,2-a]pyrazine (CAS: Derivative dependent; Core scaffold analysis) represents a high-value heterocyclic intermediate in modern medicinal chemistry.[1] Belonging to the "privileged scaffold" class of imidazo[1,2-a]pyrazines, this specific substitution pattern—combining a halogen handle at C6 with an electron-donating methoxy group at C8—offers a unique electronic profile. It is widely utilized as a precursor for ATP-competitive kinase inhibitors (e.g., targeting Syk, BTK, and ATR pathways) and as a core for modulating G-protein-coupled receptors (GPCRs).[1]

This guide dissects the physicochemical properties, synthetic pathways, and reactivity logic required to utilize this molecule effectively in drug development campaigns.

Chemical Identity & Physicochemical Properties[2][3][4][5][6]

The molecule features a fused 5,6-bicyclic system.[1][2] The bridgehead nitrogen (N4) and the imidazo-nitrogen (N1) create a planar, aromatic system with distinct electronic zones suitable for orthogonal functionalization.

PropertyValue / Description
IUPAC Name 6-Chloro-8-methoxyimidazo[1,2-a]pyrazine
Molecular Formula C₇H₆ClN₃O
Molecular Weight 183.59 g/mol
Core Scaffold Imidazo[1,2-a]pyrazine
Key Substituents Chlorine (C6), Methoxy (C8)
H-Bond Acceptors 3 (N1, N4, O-Methoxy)
H-Bond Donors 0
Predicted LogP ~1.5 – 1.8 (Lipophilic)
pKa (Conj.[1][3][4] Acid) ~3.0 – 4.0 (Protonation occurs at N1)
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DMSO, DMF, DCM; Low solubility in water

Structural Analysis & Electronic Reactivity

The imidazo[1,2-a]pyrazine core is electronically amphoteric, allowing it to react with both electrophiles and nucleophiles depending on the position.

Electronic Bias
  • N1 Position: The most basic nitrogen, serving as the site for protonation or metal coordination.

  • C3 Position (Nucleophilic): The imidazole ring is electron-rich.[1] The C3 carbon is the primary site for Electrophilic Aromatic Substitution (SEAr) (e.g., halogenation, formylation).

  • C6 Position (Electrophilic Handle): The chlorine atom at C6 is activated for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).[1] It is generally less reactive toward S_NAr than the C8 position in di-halo variants, but in this molecule, the C8-methoxy group deactivates the ring slightly, making C6 the primary cross-coupling site.

  • C8 Position (Electronic Modulator): The methoxy group acts as an electron-donating group (EDG) via resonance.[1] This increases the electron density of the pyrazine ring compared to the 8-chloro analog, potentially stabilizing the system against oxidative degradation while influencing the pKa of N1.

Reactivity Map (Graphviz Diagram)[1]

ReactivityMap Core 6-Chloro-8-methoxy imidazo[1,2-a]pyrazine SEAr Electrophilic Aromatic Substitution (SEAr) (Halogenation, Formylation) Core->SEAr  Targets C3   CrossCoupling Pd-Catalyzed Coupling (Suzuki, Buchwald) C-C / C-N Bond Formation Core->CrossCoupling  Targets C6-Cl   Demethylation Demethylation / Hydrolysis Formation of Lactam (8-oxo derivative) Core->Demethylation  Targets C8-OMe   Kinase Hinge Binder\nOptimization Kinase Hinge Binder Optimization SEAr->Kinase Hinge Binder\nOptimization Solubilizing Group\nAttachment Solubilizing Group Attachment CrossCoupling->Solubilizing Group\nAttachment

Caption: Orthogonal reactivity profile showing the three primary sites for chemical modification.

Synthetic Pathways[6][7][8][9]

Synthesis typically follows two main strategies: De Novo ring construction or functional group interconversion from a di-halo precursor.[1]

Protocol A: Condensation Strategy (De Novo)

This method constructs the imidazole ring onto a pre-existing pyrazine.

  • Starting Material: 2-Amino-3-chloro-5-methoxypyrazine .

    • Note: If this specific pyrazine is unavailable, it can be generated from 2-amino-3,5-dichloropyrazine via selective methoxylation (see Protocol B logic).[1]

  • Reagent: Chloroacetaldehyde (typically 50% aq.[1] solution) or bromoacetaldehyde diethyl acetal.[1]

  • Conditions: Reflux in ethanol or n-butanol with NaHCO₃ or mild acid catalysis.

  • Mechanism: The exocyclic amine attacks the aldehyde carbonyl, followed by alkylation of the ring nitrogen by the alpha-halide, and subsequent dehydration/aromatization.

  • Yield: Generally 60–80%.[1]

Protocol B: Selective Displacement (S_NAr)

This is the preferred industrial route if 6,8-dichloroimidazo[1,2-a]pyrazine is the starting stock.[1]

  • Starting Material: 6,8-Dichloroimidazo[1,2-a]pyrazine.[1]

  • Reagent: Sodium Methoxide (NaOMe) in Methanol.

  • Conditions: 0°C to Room Temperature.

  • Selectivity Logic: The C8 position is more electrophilic (para-like to the bridgehead N4) and less sterically hindered than C6. Nucleophilic attack occurs preferentially at C8, displacing the chlorine to form the 8-methoxy product.

  • Validation: Monitor via LC-MS. The product (Mass ~183) will replace the starting material (Mass ~187/189).

Experimental Protocol: S_NAr Synthesis of 6-Chloro-8-methoxyimidazo[1,2-a]pyrazine

Standardized Laboratory Procedure

  • Setup: Charge a dry round-bottom flask with 6,8-dichloroimidazo[1,2-a]pyrazine (1.0 eq) and anhydrous Methanol (10 V).

  • Addition: Cool the solution to 0°C. Dropwise add Sodium Methoxide (1.05 eq, 25% wt in MeOH) over 15 minutes.

  • Reaction: Stir at 0°C for 1 hour, then warm to 20°C. Monitor by TLC/LC-MS for disappearance of starting material.

  • Quench: Concentrate solvent to ~20% volume. Pour residue into ice-water.[1]

  • Isolation: Filter the resulting precipitate. Wash with cold water.[1] Dry under vacuum at 45°C.[1]

  • Purification: Recrystallization from EtOH/Water if necessary.

Medicinal Chemistry Applications

The 6-chloro-8-methoxyimidazo[1,2-a]pyrazine scaffold is a bioisostere of purine, making it highly effective for ATP-competitive inhibition.[1]

Kinase Selectivity[1]
  • Hinge Binding: The N1 nitrogen and the C8 substituent often interact with the hinge region of kinases. The methoxy group can serve as a hydrogen bond acceptor or a steric filler to induce selectivity.

  • Target Classes:

    • Syk (Spleen Tyrosine Kinase): Analogs (often with 8-amino, but derived from 8-methoxy/chloro) are potent Syk inhibitors (e.g., Entospletinib derivatives).[1]

    • Aurora Kinases: 3-substituted variants show high affinity.[1]

    • ATR Kinase: Ceralasertib utilizes the imidazopyrazine core, highlighting the scaffold's stability and bioavailability.

SAR (Structure-Activity Relationship) Workflow

SAR_Workflow Step1 Scaffold: 6-Chloro-8-methoxy imidazo[1,2-a]pyrazine Step2 Step A: C3-Functionalization (Electrophilic Attack) Step1->Step2 Step2_Detail Introduce Aryl/Heteroaryl groups (Solubility & Target Specificity) Step2->Step2_Detail Step3 Step B: C6-Cross Coupling (Suzuki/Buchwald) Step2->Step3 Step3_Detail Extension into Hydrophobic Pocket (Potency Optimization) Step3->Step3_Detail Step4 Step C: C8-Modification (Optional) Step3->Step4 Step4_Detail Demethylation to Lactam OR Displacement with Amines Step4->Step4_Detail

Caption: Sequential functionalization strategy for library generation.

Handling & Safety Data

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).[1]

  • GHS Signal Word: Warning.[1]

  • H-Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. The methoxy group is relatively stable, but the imidazo-ring can be sensitive to strong oxidation.[1]

  • Solvent Compatibility: Avoid strong acids which may protonate N1 and alter reactivity or cause hydrolysis of the methoxy ether.

References

  • Vertex Pharmaceuticals. (2018).[1] Discovery of Imidazo[1,2-a]pyrazines as TARP γ-8 Selective AMPAR Negative Modulators. ACS Medicinal Chemistry Letters. [1]

  • Knochel, P., et al. (2023). Calculation-assisted regioselective functionalization of the imidazo[1,2-a]pyrazine scaffold via zinc and magnesium organometallic intermediates. Chemical Science.

  • AstraZeneca. (2013).[1] Discovery and Characterization of AZD6738 (Ceralasertib), a Potent Inhibitor of ATR Kinase. Cancer Research.[1][5][6]

  • ChemicalBook. (2024).[1] 6-Chloro-8-methoxy-imidazo[1,2-a]pyrazine-2-carbaldehyde Properties and CAS Data.

  • BenchChem. (2025).[1][7] Synthesis of Substituted Pyrazines: Protocols for Nucleophilic Aromatic Substitution. [1]

Sources

6-Chloro-8-methoxyimidazo[1,2-a]pyrazine: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Exploration of a Versatile Heterocyclic Scaffold

Core Compound Profile

The foundational characteristics of 6-Chloro-8-methoxyimidazo[1,2-a]pyrazine are summarized below. The molecular formula and weight have been calculated based on its chemical structure.

PropertyValueSource
CAS Number Not availableN/A
Molecular Formula C₇H₆ClN₃OCalculated
Molecular Weight 183.60 g/mol Calculated

The Imidazo[1,2-a]pyrazine Scaffold: A Privileged Structure in Medicinal Chemistry

The imidazo[1,2-a]pyrazine core is a fused bicyclic heterocycle that has garnered substantial attention from the scientific community. This scaffold is considered a "privileged structure" due to its ability to interact with a wide range of biological targets, leading to diverse pharmacological activities.[1][2] Derivatives of this core have been investigated for their potential as antibacterial, anti-inflammatory, anticancer, and antiviral agents, among other therapeutic applications.[1] The specific substitutions of a chloro group at the 6-position and a methoxy group at the 8-position on the imidazo[1,2-a]pyrazine ring system are anticipated to modulate the compound's physicochemical properties and biological activity.

Synthesis and Chemical Reactivity

The synthesis of the imidazo[1,2-a]pyrazine scaffold generally involves the condensation of a 2-aminopyrazine derivative with an α-haloketone or a related α-dicarbonyl compound.[3] For 6-Chloro-8-methoxyimidazo[1,2-a]pyrazine, a plausible synthetic route would involve the reaction of 2-amino-5-chloropyrazine with a suitable methoxy-substituted α-halocarbonyl compound.

The reactivity of the imidazo[1,2-a]pyrazine core is influenced by the electron distribution within the bicyclic system. The imidazole ring is generally more susceptible to electrophilic attack than the pyrazine ring. The presence of the chlorine atom at the 6-position and the methoxy group at the 8-position will further direct the regioselectivity of chemical transformations. For instance, the chlorine atom can serve as a handle for nucleophilic substitution reactions, allowing for the introduction of various functional groups to explore structure-activity relationships (SAR).

Experimental Workflow: General Synthesis of Substituted Imidazo[1,2-a]pyrazines

This generalized protocol outlines a common method for the synthesis of the imidazo[1,2-a]pyrazine scaffold.

G cluster_0 Reaction Setup cluster_1 Work-up & Purification Start Start: 2-Aminopyrazine Derivative + α-Halocarbonyl Compound Solvent Add appropriate solvent (e.g., ethanol, DMF) Start->Solvent 1. Heat Heat reaction mixture (e.g., reflux) Solvent->Heat 2. Cool Cool to room temperature Heat->Cool 3. Extract Extract with organic solvent Cool->Extract 4. Purify Purify by column chromatography Extract->Purify 5. Characterize Characterize product (NMR, MS, etc.) Purify->Characterize 6.

Caption: Generalized workflow for the synthesis of imidazo[1,2-a]pyrazine derivatives.

Potential Therapeutic Applications

Derivatives of the imidazo[1,2-a]pyrazine scaffold have shown promise in a multitude of therapeutic areas. The introduction of chloro and methoxy substituents can fine-tune the compound's properties for specific biological targets.

  • Anticancer Activity: Several imidazo[1,2-a]pyrazine derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines.[4] The mechanism of action can vary, including the inhibition of kinases or interference with other cellular signaling pathways.

  • Antibacterial and Antifungal Activity: The fused heterocyclic system has been a source of novel antimicrobial agents. Modifications at different positions of the scaffold have led to compounds with potent activity against a range of bacterial and fungal strains.[1]

  • Enzyme Inhibition: The structural features of imidazo[1,2-a]pyrazines make them suitable candidates for designing enzyme inhibitors. For example, they have been explored as inhibitors of phosphodiesterases and other enzymes relevant to disease pathways.

Structure-Activity Relationship (SAR) Insights

The biological activity of imidazo[1,2-a]pyrazine derivatives is highly dependent on the nature and position of the substituents.

SAR cluster_Core Imidazo[1,2-a]pyrazine Core cluster_Substituents Substituent Effects Core Core Scaffold R6 R6 (e.g., Cl) Modulates electronics and lipophilicity Core->R6 influences R8 R8 (e.g., OMe) Influences H-bonding and solubility Core->R8 influences R2 R2 Position Key for target interaction and selectivity Core->R2 influences

Caption: Key positions for substitution on the imidazo[1,2-a]pyrazine scaffold influencing biological activity.

The chlorine atom at the 6-position, being an electron-withdrawing group, can influence the overall electron density of the ring system, potentially affecting its interaction with biological targets. The methoxy group at the 8-position, a hydrogen bond acceptor, can play a crucial role in receptor binding and can also impact the compound's solubility and metabolic stability. Further modifications, particularly at the 2-position, have been shown to be critical for modulating potency and selectivity.

Conclusion

6-Chloro-8-methoxyimidazo[1,2-a]pyrazine represents a promising scaffold for the development of novel therapeutic agents. Its versatile synthesis and the potential for diverse functionalization make it an attractive starting point for medicinal chemistry campaigns. Further investigation into the specific biological activities of this compound and its derivatives is warranted to fully explore its therapeutic potential. This guide provides a foundational understanding for researchers and drug development professionals to build upon in their quest for new and effective medicines.

References

  • PrepChem. Synthesis of 8-chloro-2-methylimidazo[1,2-a]pyrazine. Available from: [Link]

  • TSI Journals. Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, A. Available from: [Link]

  • RSC Publishing. Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications. Available from: [Link]

Sources

The 6-Chloro-8-Methoxyimidazo[1,2-a]pyrazine Scaffold: A Privileged Core in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Scaffold of Therapeutic Promise

The relentless pursuit of novel therapeutic agents has led medicinal chemists to explore a vast chemical space, seeking scaffolds that offer a unique combination of synthetic accessibility, structural rigidity, and versatile decoration points. Among these, the imidazo[1,2-a]pyrazine core has emerged as a "privileged scaffold," a structural motif that demonstrates the ability to bind to multiple, unrelated biological targets, leading to a diverse range of pharmacological activities.[1] This guide delves into the specific medicinal chemistry applications of a particularly promising variant: the 6-chloro-8-methoxyimidazo[1,2-a]pyrazine scaffold.

The strategic placement of the chloro and methoxy groups on the pyrazine ring profoundly influences the electronic properties and steric profile of the molecule. The electron-withdrawing nature of the chlorine atom at the 6-position can enhance the reactivity of other positions for further functionalization, while the electron-donating methoxy group at the 8-position can modulate target engagement and pharmacokinetic properties. This unique substitution pattern has positioned the 6-chloro-8-methoxyimidazo[1,2-a]pyrazine core as a valuable starting point for the development of potent and selective inhibitors of key biological targets, most notably in the realm of oncology.

This technical guide will provide an in-depth exploration of the synthesis, key derivatives, and therapeutic applications of this important scaffold, with a particular focus on its role in the development of kinase inhibitors.

Synthetic Strategies: Building the Core

The construction of the 6-chloro-8-methoxyimidazo[1,2-a]pyrazine scaffold is a critical first step in harnessing its therapeutic potential. The most common and efficient approach involves the condensation of a suitably substituted aminopyrazine with an α-halocarbonyl compound.

Key Starting Material: 2-Amino-3-chloro-5-methoxypyrazine
Formation of the Imidazo[1,2-a]pyrazine Ring System

The cyclization to form the imidazo[1,2-a]pyrazine ring is typically achieved through the reaction of 2-amino-3-chloro-5-methoxypyrazine with an α-halocarbonyl compound, such as chloroacetaldehyde or a substituted α-bromoacetophenone. This reaction proceeds via an initial N-alkylation of the exocyclic amino group, followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic imidazo[1,2-a]pyrazine core.

Experimental Protocol: Synthesis of 6-chloro-8-methoxyimidazo[1,2-a]pyrazine

Disclaimer: The following protocol is a representative procedure based on established methods for the synthesis of analogous imidazo[1,2-a]pyrazines and has not been experimentally validated for this specific compound. Appropriate safety precautions and reaction monitoring are essential.

Materials:

  • 2-amino-3-chloro-5-methoxypyrazine

  • Chloroacetaldehyde (50% aqueous solution)

  • Sodium bicarbonate

  • Ethanol

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 2-amino-3-chloro-5-methoxypyrazine (1.0 eq) in ethanol, add chloroacetaldehyde (1.5 eq, 50% aqueous solution).

  • Add sodium bicarbonate (2.0 eq) to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 6-chloro-8-methoxyimidazo[1,2-a]pyrazine.

Medicinal Chemistry Applications: Targeting Kinases in Cancer

The 6-chloro-8-methoxyimidazo[1,2-a]pyrazine scaffold has proven to be a particularly fruitful starting point for the development of potent kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many cancers. The imidazo[1,2-a]pyrazine core provides a rigid framework that can be appropriately decorated with substituents to achieve high affinity and selectivity for the ATP-binding site of various kinases.

Phosphoinositide 3-Kinase (PI3K) Inhibition

The PI3K/AKT/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[2] Hyperactivation of this pathway is a common event in many human cancers, making PI3K a highly attractive target for anticancer drug development.[3]

Derivatives of the imidazo[1,2-a]pyrazine scaffold have been extensively investigated as PI3K inhibitors.[4] The 6-chloro-8-methoxy substitution pattern has been shown to be compatible with potent PI3K inhibitory activity. The methoxy group at the 8-position can engage in key hydrogen bonding interactions within the kinase hinge region, while the 6-chloro position serves as a handle for further chemical modification to enhance potency and selectivity.

Structure-Activity Relationships (SAR) of 8-Methoxyimidazo[1,2-a]pyrazine Analogs as Kinase Inhibitors

While specific SAR data for the 6-chloro-8-methoxyimidazo[1,2-a]pyrazine scaffold is limited in the public domain, general trends can be extrapolated from related imidazo[1,2-a]pyrazine-based kinase inhibitors:

  • Substitution at the 2-position: This position is often a key point for introducing substituents that can interact with the solvent-exposed region of the ATP-binding pocket. Aromatic and heteroaromatic groups are commonly employed to enhance potency and modulate pharmacokinetic properties.

  • Substitution at the 3-position: Small alkyl or aryl groups at this position can influence the overall conformation of the inhibitor and its fit within the binding site.

  • Modification of the 8-methoxy group: While the methoxy group is often beneficial for hinge binding, its replacement with other small, hydrogen-bond accepting groups can be explored to fine-tune activity and selectivity.

Table 1: Representative Antiproliferative Activity of Imidazo[1,2-a]pyrazine Derivatives

Compound IDR1 (at C2)R2 (at C3)R3 (at C6)R4 (at C8)Target Cell LineIC50 (µM)Reference
TB-25 3,4,5-trimethoxyphenylHHHHCT-1160.023[5]
12b 4-nitrophenyltert-butylaminoHHHep-211[1][6]
12b 4-nitrophenyltert-butylaminoHHMCF-711[1][6]
Compound 3c pyridin-4-ylbenzylHHK5626.66 (average)[7]

Note: The compounds listed are derivatives of the broader imidazo[1,2-a]pyrazine class and not specifically the 6-chloro-8-methoxy variant. This table illustrates the potent anticancer activity achievable with this scaffold.

Aurora Kinase Inhibition

Aurora kinases are a family of serine/threonine kinases that play essential roles in mitosis. Their overexpression is frequently observed in various cancers, making them attractive targets for therapeutic intervention. The imidazo[1,2-a]pyrazine scaffold has also been successfully employed in the design of potent Aurora kinase inhibitors.[8] The structural features of the 6-chloro-8-methoxy variant are well-suited for targeting the ATP-binding pocket of these kinases.

Mechanism of Action: Disrupting Cancer Cell Signaling

The primary mechanism of action for anticancer compounds based on the 6-chloro-8-methoxyimidazo[1,2-a]pyrazine scaffold is the inhibition of key signaling pathways that drive tumor growth and survival.

The PI3K/AKT/mTOR Signaling Pathway

As potent PI3K inhibitors, derivatives of this scaffold act by competitively binding to the ATP-binding site of PI3K, thereby preventing the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3). The inhibition of this crucial step leads to the downstream inactivation of AKT and mTOR, resulting in the suppression of cell growth, proliferation, and the induction of apoptosis.[2]

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Promotes Inhibitor 6-Chloro-8-methoxy- imidazo[1,2-a]pyrazine Derivative Inhibitor->PI3K Inhibits

Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of the scaffold.

Experimental Workflows: Evaluating Biological Activity

The evaluation of the biological activity of novel compounds derived from the 6-chloro-8-methoxyimidazo[1,2-a]pyrazine scaffold is a critical component of the drug discovery process. A variety of in vitro assays are employed to determine their potency and selectivity.

In Vitro Kinase Inhibition Assay

To determine the direct inhibitory effect of the compounds on their target kinase (e.g., PI3K), an in vitro kinase assay is performed. This assay typically measures the phosphorylation of a substrate by the kinase in the presence of varying concentrations of the inhibitor.

Experimental Protocol: In Vitro PI3Kα Kinase Assay (Representative)

Materials:

  • Recombinant human PI3Kα enzyme

  • PIP2 substrate

  • ATP

  • Kinase buffer

  • Test compounds (dissolved in DMSO)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a microplate, add the kinase buffer, PI3Kα enzyme, and the test compound dilutions.

  • Initiate the kinase reaction by adding a mixture of PIP2 substrate and ATP.

  • Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using a suitable detection reagent according to the manufacturer's instructions.

  • Determine the IC50 values by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Cell-Based Antiproliferative Assay

To assess the ability of the compounds to inhibit the growth of cancer cells, a cell-based antiproliferative assay, such as the MTT or MTS assay, is employed. This assay measures the metabolic activity of the cells, which is proportional to the number of viable cells.

Cell_Viability_Workflow Seed Seed Cancer Cells in 96-well plate Incubate1 Incubate (24h) Seed->Incubate1 Treat Treat with varying concentrations of Test Compound Incubate1->Treat Incubate2 Incubate (48-72h) Treat->Incubate2 AddReagent Add Cell Viability Reagent (e.g., MTS) Incubate2->AddReagent Incubate3 Incubate (1-4h) AddReagent->Incubate3 Measure Measure Absorbance at 490 nm Incubate3->Measure Calculate Calculate IC50 Measure->Calculate

Caption: Workflow for a typical cell viability assay.

Conclusion and Future Directions

The 6-chloro-8-methoxyimidazo[1,2-a]pyrazine scaffold represents a highly valuable core structure in medicinal chemistry, particularly for the development of kinase inhibitors with anticancer potential. Its synthetic tractability and the strategic positioning of the chloro and methoxy substituents provide a solid foundation for the generation of diverse chemical libraries with tunable pharmacological properties.

Future research in this area will likely focus on:

  • Enhancing Selectivity: Fine-tuning the substituents on the scaffold to achieve greater selectivity for specific kinase isoforms, thereby minimizing off-target effects and improving the therapeutic window.

  • Exploring New Therapeutic Areas: While oncology is a major focus, the inherent versatility of the imidazo[1,2-a]pyrazine scaffold suggests that its derivatives may also find applications in other therapeutic areas, such as inflammatory diseases and neurodegenerative disorders.

  • Optimizing Pharmacokinetic Properties: Further medicinal chemistry efforts will be directed towards improving the drug-like properties of these compounds, including their solubility, metabolic stability, and oral bioavailability.

References

  • Imidazo[1,2-a] pyrazines as novel PI3K inhibitors | Request PDF. (2025). Retrieved February 15, 2026, from [Link]

  • Krishnamoorthy, R., & Anaikutti, P. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(54), 36439–36451. [Link]

  • Martínez González, S., Hernández, A. I., Varela, C., Rodríguez-Arístegui, S., Alvarez, R. M., García, A. B., Lorenzo, M., Rivero, V., Oyarzabal, J., Rabal, O., Bischoff, J. R., Albarrán, M., Cebriá, A., Alfonso, P., Link, W., Fominaya, J., & Pastor, J. (2012). Imidazo[1,2-a]pyrazines as Novel PI3K Inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(5), 1874–1878. [Link]

  • Martínez-González, S., Pastor, J., Albarrán, M., Alfonso, P., Cebriá, A., Fominaya, J., & Link, W. (2017). Generation of tricyclic imidazo[1,2-a]pyrazines as novel PI3K inhibitors by application of a conformational restriction strategy. Bioorganic & Medicinal Chemistry Letters, 27(11), 2449–2454. [Link]

  • MySkinRecipes. (n.d.). 2-Amino-5-chloro-3-methoxypyrazine. Retrieved February 15, 2026, from [Link]

  • RSC Publishing. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. [Link]

  • Bouloc, N., Large, J. M., Kosmopoulou, M., Sun, C., Faisal, A., Matteucci, M., Reynisson, J., Brown, N., Atrash, B., Blagg, J., McDonald, E., Linardopoulos, S., Bayliss, R., & Bavetsias, V. (2010). Structure-based design of imidazo[1,2-a]pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells. Bioorganic & Medicinal Chemistry Letters, 20(20), 5988–5993. [Link]

  • Zhang, J., Li, Y., Liu, X., Zhang, Y., Liu, Y., Li, J., Zhang, Y., Zhang, Y., Zhang, Y., & Chen, J. (2022). Design, synthesis, and bioevaluation of imidazo [1,2-a] pyrazine derivatives as tubulin polymerization inhibitors with potent anticancer activities. Bioorganic & Medicinal Chemistry, 76, 117098. [Link]

  • Zhang, J., Li, Y., Liu, X., Zhang, Y., Liu, Y., Li, J., Zhang, Y., Zhang, Y., Zhang, Y., & Chen, J. (2022). Design, synthesis, and bioevaluation of imidazo [1,2-a] pyrazine derivatives as tubulin polymerization inhibitors with potent anticancer activities. Bioorganic & Medicinal Chemistry, 76, 117098. [Link]

  • Krishnamoorthy, R., & Anaikutti, P. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(54), 36439–36451. [Link]

  • Al-Blewi, F. F., Al-Jaber, N. A., Al-Said, M. S., El-Senduny, F. F., & Badria, F. A. (2022). Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus. Molecules, 27(14), 4493. [Link]

Sources

Imidazo[1,2-a]pyrazine Derivatives: A Technical Guide to Kinase Inhibitor Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of imidazo[1,2-a]pyrazine derivatives as crucial intermediates in the discovery and development of kinase inhibitors. We will explore the synthetic methodologies for their preparation, delve into the critical structure-activity relationships that govern their potency and selectivity, and detail the key in vitro assays for their biological evaluation. This document is tailored for researchers, medicinal chemists, and drug development professionals, offering actionable insights and established protocols to facilitate the advancement of novel kinase-targeted therapies.

Introduction: The Strategic Importance of the Imidazo[1,2-a]pyrazine Scaffold in Kinase Inhibition

Protein kinases are fundamental regulators of cellular processes, and their aberrant activity is a well-established driver of numerous diseases, most notably cancer. The pursuit of selective and potent kinase inhibitors is therefore a cornerstone of modern drug discovery. The imidazo[1,2-a]pyrazine core has emerged as a "privileged scaffold" in this endeavor.[1] Its rigid, bicyclic structure provides a robust platform for the precise spatial orientation of pharmacophoric groups, enabling high-affinity interactions with the ATP-binding site of various kinases. Furthermore, its synthetic tractability allows for the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties.

Synthetic Strategies for Imidazo[1,2-a]pyrazine Derivatives

The construction of the imidazo[1,2-a]pyrazine core can be achieved through several reliable synthetic routes. The choice of method often depends on the desired substitution pattern and the scale of the synthesis.

The Groebke-Blackburn-Bienaymé (GBB) Three-Component Reaction

One of the most efficient methods for the synthesis of 3-aminoimidazo[1,2-a]pyrazine derivatives is the Groebke-Blackburn-Bienaymé (GBB) three-component reaction.[2] This one-pot reaction combines an aminopyrazine, an aldehyde, and an isocyanide, offering high atom economy and rapid access to a diverse range of analogs. The reaction can often be catalyzed by Lewis or Brønsted acids to improve yields and reaction times.

Experimental Protocol: Representative Groebke-Blackburn-Bienaymé Reaction

  • Reaction Setup: To a solution of 2-aminopyrazine (1.0 mmol, 1.0 equiv) in a suitable solvent such as methanol or acetonitrile (5-10 mL) is added the aldehyde (1.1 mmol, 1.1 equiv).

  • Catalyst Addition (Optional but Recommended): A catalytic amount of a Lewis acid (e.g., Sc(OTf)₃, 10 mol%) or a Brønsted acid (e.g., NH₄Cl, 20 mol%) is added to the mixture.[3] The use of a catalyst is crucial for activating the aldehyde towards nucleophilic attack by the aminopyrazine.

  • Isocyanide Addition: The isocyanide (1.2 mmol, 1.2 equiv) is then added to the reaction mixture.

  • Reaction Conditions: The mixture is stirred at room temperature or heated (e.g., to 50 °C) for 12-24 hours.[4] Reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure 3-aminoimidazo[1,2-a]pyrazine derivative.

GBB_Reaction cluster_reactants Reactants cluster_product Product Aminopyrazine 2-Aminopyrazine Catalyst Lewis or Brønsted Acid Aminopyrazine->Catalyst Aldehyde Aldehyde Aldehyde->Catalyst Isocyanide Isocyanide Isocyanide->Catalyst Imidazopyrazine 3-Aminoimidazo[1,2-a]pyrazine Derivative Catalyst->Imidazopyrazine One-pot reaction

Figure 1: The Groebke-Blackburn-Bienaymé three-component reaction for the synthesis of 3-aminoimidazo[1,2-a]pyrazine derivatives.

Classical Condensation of α-Haloketones

A traditional and widely used method involves the condensation of a 2-aminopyrazine with an α-halocarbonyl compound.[5] This approach is particularly useful for accessing imidazo[1,2-a]pyrazines with various substituents at the C2 and C3 positions.

Structure-Activity Relationship (SAR) and Kinase Selectivity

The kinase inhibitory profile of imidazo[1,2-a]pyrazine derivatives is exquisitely sensitive to the substitution pattern on the core scaffold. A systematic exploration of these relationships is fundamental to designing potent and selective inhibitors.

Table 1: Illustrative SAR of Imidazo[1,2-a]pyrazine Derivatives as Kinase Inhibitors

Target KinasePositionSubstituentIC₅₀ (nM)Reference
Aurora AC24-Chlorophenyl135[6]
Aurora BC24-Chlorophenyl452[6]
Aurora AC24-(thiazol-2-yl)piperazin-1-yl42[6]
Aurora BC24-(thiazol-2-yl)piperazin-1-yl198[6]
CDK2C32-aminopyrimidine5[7]
IKK-betaC23-fluorophenyl24[8]
TRKAC6Benzyl0.22[9]
TRKBC6Benzyl0.31[9]
TRKCC6Benzyl0.28[9]

The ATP-binding site of kinases is a highly conserved region, yet subtle differences can be exploited to achieve selectivity. For many imidazo[1,2-a]pyrazine-based inhibitors, the nitrogen atoms of the pyrazine ring form key hydrogen bonds with the hinge region of the kinase. The substituents at the C2, C3, C6, and C8 positions then project into different pockets of the active site, dictating both potency and selectivity. For instance, co-crystallization of an imidazo[1,2-a]pyrazine derivative with Aurora-A kinase (PDB ID: 3NRM) reveals crucial interactions that inform the design of more potent and selective inhibitors.[10][11]

Figure 2: Key structure-activity relationships of imidazo[1,2-a]pyrazine derivatives with the kinase ATP-binding site.

In Vitro Kinase Inhibition Assays

Accurate and robust in vitro assays are essential for determining the potency and selectivity of newly synthesized imidazo[1,2-a]pyrazine derivatives. Homogeneous Time-Resolved Fluorescence (HTRF) assays are a widely adopted platform for their high sensitivity, low background, and amenability to high-throughput screening.

HTRF Kinase Assay Protocol

This protocol provides a general framework for an HTRF-based kinase assay. Specific concentrations of enzyme, substrate, and ATP should be optimized for each kinase target.[12][13]

  • Reagent Preparation:

    • Prepare a 1x enzymatic buffer (e.g., 50 mM HEPES pH 7.0, 5 mM MgCl₂, 1 mM DTT, 0.01% BSA).

    • Dilute the kinase, biotinylated peptide substrate, and ATP to their final working concentrations in the enzymatic buffer.

    • Prepare the detection buffer containing EDTA to stop the reaction, a europium cryptate-labeled anti-phospho-substrate antibody, and streptavidin-XL665.

  • Assay Procedure (384-well plate format):

    • Dispense 2 µL of the test compound (serially diluted in DMSO, then in enzymatic buffer) into the assay plate.

    • Add 2 µL of the kinase solution and incubate for 15 minutes at room temperature.

    • Add 2 µL of the biotinylated substrate solution.

    • Initiate the kinase reaction by adding 2 µL of the ATP solution.

    • Incubate for the optimized reaction time (e.g., 30-60 minutes) at room temperature.

    • Stop the reaction by adding 10 µL of the premixed detection reagents.

    • Incubate for 60 minutes at room temperature to allow for signal development.

  • Data Acquisition and Analysis:

    • Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 620 nm (cryptate) and 665 nm (XL665).

    • Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.

    • Plot the HTRF ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

HTRF_Workflow A 1. Dispense Compound B 2. Add Kinase & Incubate A->B C 3. Add Substrate B->C D 4. Add ATP to Initiate Reaction C->D E 5. Kinase Reaction (Phosphorylation) D->E F 6. Add Detection Reagents (Stop) E->F G 7. Signal Development F->G H 8. Read HTRF Signal G->H I 9. Calculate IC50 H->I

Figure 3: A generalized workflow for an HTRF-based kinase inhibition assay.

Conclusion and Future Perspectives

The imidazo[1,2-a]pyrazine scaffold continues to be a highly valuable starting point for the development of novel kinase inhibitors. Its synthetic versatility and favorable structural features provide a solid foundation for generating potent and selective drug candidates. Future efforts in this field will likely focus on the development of more sustainable and efficient synthetic methods, the exploration of novel chemical space to address challenges such as acquired drug resistance, and the integration of computational modeling to accelerate the design-synthesis-test cycle. The continued investigation of imidazo[1,2-a]pyrazine derivatives holds great promise for the delivery of next-generation targeted therapies.

References

  • Eur J Med Chem. 2010 Nov;45(11):5208-16.

  • PMC.

  • Organic Chemistry Portal.

  • YouTube.

  • YouTube.

  • Revvity.

  • RCSB PDB.

  • RCSB PDB.

  • RCSB PDB.

  • Semantic Scholar.

  • TSI Journals.

  • PubMed.

  • New Journal of Chemistry (RSC Publishing).

  • Journal of Medicinal Chemistry - ACS Publications.

  • Beilstein Journal of Organic Chemistry.

  • PMC.

  • PubMed.

  • MDPI.

  • Organic & Biomolecular Chemistry (RSC Publishing).

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  • Benchchem.

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The Architecture of Interaction: A Technical Guide to Pharmacophore Modeling of Imidazo[1,2-a]pyrazine-Based Drugs

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazo[1,2-a]pyrazine scaffold is a cornerstone in modern medicinal chemistry, serving as the foundation for a multitude of therapeutic agents with diverse biological activities. Its unique structural and electronic properties make it a "privileged" scaffold, capable of interacting with a wide array of biological targets. This in-depth technical guide provides a comprehensive overview of pharmacophore modeling as a critical computational tool for the rational design and discovery of novel imidazo[1,2-a]pyrazine-based drugs. We will delve into the theoretical underpinnings of pharmacophore modeling, present a detailed, step-by-step workflow for ligand-based model generation and validation, and explore advanced applications through illustrative case studies. This guide is intended to equip researchers with the practical knowledge and theoretical understanding necessary to effectively leverage pharmacophore modeling in their drug discovery endeavors.

The Imidazo[1,2-a]pyrazine Scaffold: A Privileged Heterocycle in Drug Discovery

The imidazo[1,2-a]pyrazine core is a bicyclic heteroaromatic system containing a bridgehead nitrogen atom. This unique arrangement confers upon it a distinct three-dimensional shape and electronic distribution, making it an attractive scaffold for interacting with various biological macromolecules.[1][2] Derivatives of this scaffold have demonstrated a remarkable breadth of pharmacological activities, including but not limited to:

  • Kinase Inhibition: A significant number of imidazo[1,2-a]pyrazine-based compounds have been developed as potent inhibitors of various kinases, such as Aurora kinases and Cyclin-Dependent Kinases (CDKs), which are crucial targets in oncology.[3][4][5]

  • Anticancer and Antiviral Properties: Beyond kinase inhibition, these compounds have shown direct anticancer and antiviral activities.[6][7][8]

  • G-protein Coupled Receptor (GPCR) Modulation: The scaffold has also been explored for its ability to modulate the activity of GPCRs.

  • Other Therapeutic Areas: The versatility of the imidazo[1,2-a]pyrazine core has led to its investigation in numerous other therapeutic areas, including as anti-inflammatory and antimicrobial agents.[1]

The diverse biological landscape of imidazo[1,2-a]pyrazine derivatives underscores the importance of understanding their structure-activity relationships (SAR) to guide the design of new, more potent, and selective therapeutic agents.

Fundamentals of Pharmacophore Modeling

A pharmacophore is an abstract representation of the essential steric and electronic features of a molecule that are necessary for it to interact with a specific biological target and elicit a biological response. Pharmacophore modeling is a powerful computational technique that aims to identify and characterize these key features and their spatial arrangement.

There are two primary approaches to pharmacophore modeling:

  • Ligand-Based Pharmacophore Modeling: This approach is employed when the three-dimensional structure of the biological target is unknown. It relies on a set of known active ligands to derive a common pharmacophore hypothesis that explains their shared biological activity.

  • Structure-Based Pharmacophore Modeling: When the 3D structure of the target protein is available (e.g., from X-ray crystallography or cryo-electron microscopy), this method can be used. The pharmacophore model is derived from the key interaction points between the ligand and the protein's binding site.

This guide will focus on the ligand-based approach, as it is a common scenario in the early stages of drug discovery.

A Step-by-Step Ligand-Based Pharmacophore Modeling Workflow

This section provides a detailed, practical workflow for generating and validating a ligand-based pharmacophore model. We will use a hypothetical dataset of imidazo[1,2-a]pyrazine-based CDK9 inhibitors as a running example.

The Experimental Workflow

The overall workflow for ligand-based pharmacophore modeling can be visualized as follows:

PharmacophoreWorkflow cluster_data Data Preparation cluster_model Model Generation cluster_validation Model Validation DataCollection 1. Dataset Collection DataCuration 2. Dataset Curation & Partitioning DataCollection->DataCuration Raw Data ConformerGen 3. Conformer Generation DataCuration->ConformerGen Training Set FeatureMapping 4. Feature Mapping ConformerGen->FeatureMapping HypoGen 5. Hypothesis Generation FeatureMapping->HypoGen InternalValidation 6. Internal Validation HypoGen->InternalValidation Pharmacophore Hypotheses ExternalValidation 7. External Validation InternalValidation->ExternalValidation Refined Hypotheses VirtualScreening Virtual Screening ExternalValidation->VirtualScreening Validated Model

Caption: A generalized workflow for ligand-based pharmacophore modeling.

Step 1: Dataset Collection

The foundation of a robust pharmacophore model is a high-quality dataset of ligands with their corresponding biological activity data (e.g., IC50, Ki). For our example, we will consider a set of imidazo[1,2-a]pyrazine derivatives that have been tested for their inhibitory activity against CDK9.[6][7][9][10]

Data Source Example: Public databases like ChEMBL are excellent resources for obtaining such datasets. A curated set of compounds with their IC50 values against a specific target can be downloaded in a standard format like SDF or CSV.

Step 2: Dataset Curation and Partitioning

This is a critical step to ensure the quality of the input data.

  • Data Cleaning: Remove any duplicate structures, salts, and counterions. Standardize the chemical structures (e.g., tautomeric states, protonation states at physiological pH).

  • Activity Conversion: Convert the biological activity data into a consistent format, typically pIC50 (-log(IC50)), to ensure a normal distribution of activity values.

  • Dataset Partitioning: Divide the dataset into a training set and a test set . The training set is used to build the pharmacophore model, while the test set is used for external validation. A common split is 70-80% for the training set and 20-30% for the test set. It is crucial that the test set contains a representative sample of the chemical diversity and activity range of the entire dataset.

Table 1: Example Dataset Partitioning for Imidazo[1,2-a]pyrazine CDK9 Inhibitors

Compound IDStructureIC50 (nM)pIC50Set
CMPD-01Imidazo[1,2-a]pyrazine-A167.80Training
CMPD-02Imidazo[1,2-a]pyrazine-B317.51Training
CMPD-03Imidazo[1,2-a]pyrazine-C717.15Training
CMPD-04Imidazo[1,2-a]pyrazine-D5006.30Training
CMPD-05Imidazo[1,2-a]pyrazine-E157.82Test
CMPD-06Imidazo[1,2-a]pyrazine-F857.07Test
...............
Step 3: Conformer Generation

Since pharmacophore models are 3D representations, it is essential to explore the conformational space of each ligand in the training set. This is because the bioactive conformation (the conformation a ligand adopts when bound to its target) is often not the lowest energy conformation in solution.

  • Methodology: Use a robust conformational analysis algorithm to generate a diverse set of low-energy conformers for each molecule. Most molecular modeling software packages (e.g., Schrödinger's Maestro, BIOVIA's Discovery Studio) have built-in tools for this purpose.

Step 4: Feature Mapping

In this step, the chemical features of each conformer are identified and mapped. Common pharmacophoric features include:

  • Hydrogen Bond Acceptor (HBA): An atom or group that can accept a hydrogen bond.

  • Hydrogen Bond Donor (HBD): An atom or group that can donate a hydrogen bond.

  • Hydrophobic (HY): A non-polar group.

  • Aromatic Ring (AR): A planar, cyclic, conjugated system.

  • Positive Ionizable (PI): A group that can carry a positive charge.

  • Negative Ionizable (NI): A group that can carry a negative charge.

Step 5: Hypothesis Generation

The core of the process involves aligning the conformers of the active molecules in the training set to identify common pharmacophoric features. The software then generates a set of pharmacophore hypotheses, each consisting of a specific combination of features and their spatial arrangement.

  • Causality: The underlying principle is that highly active molecules should share a common binding mode and therefore a common pharmacophore. The algorithm searches for the 3D arrangement of features that is common to the most active compounds and ideally absent in the inactive ones.

Step 6: Internal Validation

The generated hypotheses are scored and ranked based on various statistical parameters. This internal validation helps to select the most promising hypotheses for further evaluation. Common scoring functions consider factors like:

  • How well the hypothesis maps to the active compounds.

  • The complexity of the hypothesis.

  • The estimated ability of the hypothesis to distinguish between active and inactive compounds.

Step 7: External Validation

This is a crucial step to assess the predictive power of the selected pharmacophore model.

  • Methodology: The test set, which was not used in model generation, is now screened against the top-ranked pharmacophore hypotheses. A good model should be able to correctly identify the active compounds in the test set.

  • Metrics: The performance of the model is often evaluated using metrics like the Receiver Operating Characteristic (ROC) curve, which plots the true positive rate against the false positive rate. The Area Under the Curve (AUC) of the ROC plot is a good indicator of the model's predictive ability (a value close to 1.0 indicates an excellent model).

Model Validation: Ensuring Scientific Integrity

A pharmacophore model is only as good as its ability to make accurate predictions. Therefore, rigorous validation is a non-negotiable step in the workflow.

The Validation Process

ValidationProcess cluster_validation Validation TrainingSet Training Set PharmacophoreModel Generated Pharmacophore Model TrainingSet->PharmacophoreModel Builds TestSet Test Set Screening Screen Datasets TestSet->Screening DecoySet Decoy Set DecoySet->Screening PharmacophoreModel->Screening Analysis Analyze Results (ROC, EF) Screening->Analysis FinalModel Validated Model Analysis->FinalModel Selects

Caption: The process of validating a pharmacophore model using test and decoy sets.

In addition to the test set, a decoy set is often used for more stringent validation. A decoy set consists of molecules that are physically similar to the active compounds (e.g., similar molecular weight, number of rotatable bonds) but are assumed to be inactive. A good pharmacophore model should be able to distinguish the known actives from these decoys.

Key Validation Metrics:

  • Enrichment Factor (EF): Measures how much better the pharmacophore model is at identifying active compounds compared to a random selection.

  • Goodness of Hit (GH) Score: A metric that combines the enrichment of active compounds with the ability to avoid false positives.

Advanced Applications and Case Studies

A validated pharmacophore model is a versatile tool with numerous applications in drug discovery:

  • Virtual Screening: The model can be used as a 3D query to search large chemical databases (e.g., ZINC, Enamine) to identify novel compounds that match the pharmacophore and are therefore likely to be active.

  • Lead Optimization: The model can guide the modification of existing lead compounds to improve their potency and selectivity by ensuring that new analogs retain the key pharmacophoric features.

  • Scaffold Hopping: By focusing on the 3D arrangement of features rather than the underlying chemical scaffold, pharmacophore models can be used to identify compounds with novel core structures that still satisfy the requirements for biological activity.

Case Study: Identification of Novel Aurora Kinase Inhibitors

Several studies have successfully employed pharmacophore modeling to discover novel imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors.[3][4] In a typical workflow, a set of known potent inhibitors was used to generate a ligand-based pharmacophore model. This model, often comprising features like a hydrogen bond acceptor, a hydrogen bond donor, and hydrophobic regions, was then used to screen a commercial compound library. The top-scoring hits were then subjected to biological testing, leading to the identification of novel and potent Aurora kinase inhibitors.

Conclusion

Pharmacophore modeling is an indispensable tool in the modern drug discovery pipeline, particularly for privileged scaffolds like imidazo[1,2-a]pyrazine. By providing a 3D map of the key molecular interactions required for biological activity, it enables the rational design and discovery of novel therapeutic agents. The systematic workflow presented in this guide, from data curation to rigorous validation, provides a robust framework for researchers to apply this powerful computational technique to their own drug discovery projects. As our understanding of the biological targets of imidazo[1,2-a]pyrazine derivatives continues to grow, so too will the utility of pharmacophore modeling in unlocking the full therapeutic potential of this remarkable scaffold.

References

  • Discovery of new imidazole[1,2-a] pyridine derivatives as CDK9 inhibitors: design, synthesis and biological evaluation. RSC Medicinal Chemistry. [Link]

  • Al-Hujaily, E. M., et al. (2022). Synthesis and Biological Evaluation of Imadazo[1,2- a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus. Pharmaceuticals (Basel, Switzerland), 15(7), 859. [Link]

  • Myadaraboina, S., et al. Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. Trade Science Inc.[Link]

  • Discovery of orally bioavailable imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. Semantic Scholar. [Link]

  • Imidazo[1,2-a]pyrazines. ResearchGate. [Link]

  • Al-Hujaily, E. M., et al. (2023). New Imadazopyrazines with CDK9 Inhibitory Activity as Anticancer and Antiviral: Synthesis, In Silico, and In Vitro Evaluation Approaches. Molecules (Basel, Switzerland), 28(14), 5489. [Link]

  • Al-Hujaily, E. M., et al. (2022). Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus. MDPI. [Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances. [Link]

  • Howard, S., et al. (2010). Discovery of orally bioavailable imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. Bioorganic & medicinal chemistry letters, 20(22), 6739–6743. [Link]

  • Faisal, A., et al. (2010). Structure-based design of imidazo[1,2-a]pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells. Bioorganic & medicinal chemistry letters, 20(20), 5988–5993. [Link]

Sources

Technical Guide: Solubilization & Handling of 6-Chloro-8-methoxyimidazo[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured to provide actionable, high-integrity protocols for the handling of 6-Chloro-8-methoxyimidazo[1,2-a]pyrazine . It is designed for researchers requiring precise control over compound delivery in biological assays and synthetic workflows.

Executive Summary & Physicochemical Context

6-Chloro-8-methoxyimidazo[1,2-a]pyrazine is a planar, aromatic heterocycle often utilized as a scaffold in the synthesis of kinase inhibitors (e.g., BTK inhibitors). Its physicochemical profile is dominated by the imidazo[1,2-a]pyrazine core, which imparts significant lipophilicity, while the 6-chloro and 8-methoxy substituents modulate its electronic properties but do not confer substantial aqueous solubility.

  • Core Challenge: The compound exhibits high lattice energy and poor hydration potential, leading to a high risk of precipitation ("crashing out") upon dilution into aqueous buffers.

  • Solution: Utilization of anhydrous DMSO (Dimethyl Sulfoxide) for stock solutions, followed by controlled "step-down" dilution techniques or rapid-mixing protocols to maintain kinetic solubility in aqueous media.

Molecular Profile
PropertyValue (Approximate)Implication
Molecular Formula C₇H₆ClN₃OLow MW, but planar stacking increases stability.
LogP (Predicted) ~1.4 - 1.8Moderately lipophilic; partitions into membranes/organic solvents.
H-Bond Donors 0Lacks "handles" for water interaction.
H-Bond Acceptors 4Can accept H-bonds, but insufficient for bulk water solubility.

Solubility Data & Solvent Compatibility

The following data represents field-standard working ranges for substituted imidazo[1,2-a]pyrazines. Note: Values are for ambient temperature (25°C).

Table 1: Solubility Profile
SolventSolubility RatingWorking ConcentrationComments
DMSO High 20 – 50 mg/mL Preferred vehicle. Solvates via dipole-dipole interactions and disruption of π-stacking.
Water Negligible < 0.1 mg/mLDo not attempt to dissolve solid directly in water.
Ethanol Moderate2 – 10 mg/mLVariable. Often requires warming; less reliable than DMSO for long-term storage.
PBS (pH 7.4) Poor< 0.1 mg/mLRequires < 1% DMSO co-solvent to maintain kinetic solubility at µM concentrations.
Table 2: Chemical Compatibility Matrix
Reagent/ConditionCompatibilityNotes
Acidic Media (pH < 4) ModerateProtonation of N1 or N4 may increase solubility but risks hydrolysis of the methoxy group over time.
Basic Media (pH > 9) LowRisk of nucleophilic attack at C-Cl or C-OMe positions.
Oxidizing Agents LowThe imidazo ring is susceptible to oxidation.
Freeze/Thaw ModerateLimit to 3 cycles. Use single-use aliquots to prevent moisture uptake (DMSO is hygroscopic).

Experimental Protocols

These protocols are designed as self-validating systems . Each step includes a checkpoint to ensure the integrity of the solution before proceeding.

Protocol A: Preparation of 10 mM Stock Solution (DMSO)

Objective: Create a stable, anhydrous stock solution for long-term storage.

  • Calculations:

    • Determine the Molecular Weight (MW ≈ 183.59 g/mol ).

    • Formula: Mass (mg) = [Concentration (mM) × Volume (mL) × MW] / 1000.

    • Example: To make 1 mL of 10 mM stock, weigh 1.84 mg .

  • Weighing: Weigh the solid into a sterile, amber glass vial (or polypropylene tube).

    • Checkpoint: Ensure the balance is calibrated. Static electricity can cause this light powder to scatter; use an antistatic gun if available.

  • Solvation: Add anhydrous DMSO (grade ≥ 99.9%) to the vial.

  • Dissolution: Vortex vigorously for 30 seconds. If particles persist, sonicate in a water bath at 37°C for 2 minutes.

    • Validation: Hold the vial up to a light source. The solution must be optically clear . Any turbidity indicates incomplete solvation.

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C.

Protocol B: Aqueous Dilution (The "Rapid Mix" Method)

Objective: Dilute DMSO stock into cell culture media or buffer without precipitation.

  • Preparation: Pre-warm the culture media/buffer to 37°C.

  • Intermediate Dilution (Optional but Recommended):

    • Dilute the 10 mM stock 1:10 in DMSO to create a 1 mM working stock. This improves pipetting accuracy for low volumes.

  • Spiking:

    • Place the pipette tip containing the DMSO stock directly into the center of the aqueous buffer volume (submerged).

    • Expel the stock rapidly while simultaneously vortexing or swirling the buffer.

    • Crucial:Do not drop the DMSO solution onto the surface of the water; this creates a localized high-concentration interface where the compound will precipitate immediately.

  • Validation: Inspect for "Schlieren lines" (mixing waves) which should disappear quickly. If the solution turns milky, the compound has crashed out.

Visualization & Logic Flows

Workflow 1: Solubilization & Quality Control

This diagram outlines the critical path from solid compound to assay-ready solution, highlighting failure points.

SolubilizationWorkflow Solid Solid Compound (6-Cl-8-OMe-IP) Weigh Weigh Mass (Amber Vial) Solid->Weigh AddDMSO Add Anhydrous DMSO (Target: 10-50 mM) Weigh->AddDMSO Mix Vortex & Sonicate (37°C, 2 mins) AddDMSO->Mix Check Visual QC: Clear Solution? Mix->Check Aliquot Aliquot & Freeze (-20°C, Desiccated) Check->Aliquot Yes Fail Discard & Re-evaluate Solvent Check->Fail No (Turbid)

Figure 1: Step-by-step workflow for generating a verified stock solution. The Visual QC step is the critical "Go/No-Go" gate.

Workflow 2: Precipitation Troubleshooting Logic

Use this decision tree when aqueous dilutions result in turbidity or loss of biological activity.

PrecipitationLogic Start Aqueous Dilution Result: Turbid/Precipitate CheckConc Check Final Concentration Is it > 100 µM? Start->CheckConc ReduceConc Action: Reduce Conc. Try < 10 µM CheckConc->ReduceConc Yes CheckDMSO Check DMSO % Is Final DMSO < 0.1%? CheckConc->CheckDMSO No IncreaseDMSO Action: Increase DMSO to 0.5% - 1.0% CheckDMSO->IncreaseDMSO Yes CheckMixing Check Mixing Method Did you drop on surface? CheckDMSO->CheckMixing No Submerge Action: Submerge Tip & Rapid Vortex CheckMixing->Submerge Yes

Figure 2: Troubleshooting logic for handling precipitation events during aqueous dilution.

References & Authority

The protocols and data above are synthesized from standard methodologies for lipophilic heterocyclic drug intermediates.

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for Imidazo[1,2-a]pyrazine. Retrieved from [Link]

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Standard text for solubility protocols).

Disclaimer: This guide is for research purposes only. Always consult the specific Certificate of Analysis (CoA) for your batch, as salt forms and impurities can alter solubility limits.

Methodological & Application

Application Note: Scalable Synthesis of 6-Chloro-8-methoxyimidazo[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

Synthesis of 6-Chloro-8-methoxyimidazo[1,2-a]pyrazine from 2-aminopyrazine

Executive Summary

This application note details a robust, three-step protocol for the synthesis of 6-Chloro-8-methoxyimidazo[1,2-a]pyrazine , a "privileged scaffold" in medicinal chemistry. This core structure is critical in the development of kinase inhibitors, particularly for targets such as Bruton's Tyrosine Kinase (BTK) (e.g., Acalabrutinib analogs) and PI3K .

The route begins with the commercially available 2-aminopyrazine and proceeds through a regioselective chlorination, an acid-catalyzed cyclization, and a highly selective nucleophilic aromatic substitution (


). This guide emphasizes process safety, regiochemical control, and purification strategies suitable for scale-up.[1]

Retrosynthetic Strategy & Mechanism

The synthesis relies on the latent reactivity differences between positions on the pyrazine ring.[1] The transformation involves three key stages:

  • Electrophilic Halogenation: Introduction of chlorine atoms at positions 3 and 5 of the 2-aminopyrazine.[1]

  • Cyclocondensation: Formation of the imidazole ring to fuse the bicyclic core.[1]

  • Regioselective

    
    :  Exploiting the electronic deficiency at the C-8 position (para-like to the bridgehead nitrogen) to selectively introduce the methoxy group.[1]
    
Reaction Scheme

ReactionScheme SM 2-Aminopyrazine Int1 3,5-Dichloro- 2-aminopyrazine SM->Int1 Step 1: NCS (2.2 eq) MeCN, 80°C Int2 6,8-Dichloroimidazo [1,2-a]pyrazine Int1->Int2 Step 2: BrCH2CH(OEt)2 HBr, EtOH, Reflux Product 6-Chloro-8-methoxy imidazo[1,2-a]pyrazine Int2->Product Step 3: NaOMe (1.05 eq) MeOH, 60°C (Regioselective SnAr)

Figure 1: Synthetic pathway from 2-aminopyrazine to the target scaffold.

Detailed Experimental Protocols

Step 1: Synthesis of 3,5-Dichloro-2-aminopyrazine

Direct chlorination of 2-aminopyrazine is preferred over bromination for this specific target to avoid a later halogen exchange step. N-Chlorosuccinimide (NCS) provides a controllable source of electrophilic chlorine compared to


 gas.[1]
  • Reagents: 2-Aminopyrazine (1.0 eq), NCS (2.2 eq).

  • Solvent: Acetonitrile (MeCN) or DMF.[1][2]

  • Key Parameter: Temperature control (

    
    ) is vital to ensure dichlorination while minimizing trichlorination.[1]
    

Protocol:

  • Charge a reaction vessel with 2-aminopyrazine (10.0 g, 105 mmol) and Acetonitrile (100 mL).

  • Add NCS (30.8 g, 231 mmol, 2.2 eq) portion-wise over 30 minutes at room temperature. Exothermic reaction.

  • Heat the mixture to 80°C and stir for 4–6 hours. Monitor by HPLC/TLC (Product

    
     is higher than SM).
    
  • Workup: Cool to room temperature. Concentrate under reduced pressure to remove MeCN.[1]

  • Resuspend residue in EtOAc (200 mL) and wash with water (3 x 100 mL) to remove succinimide byproduct.[1]

  • Dry organic layer over

    
    , filter, and concentrate.[1]
    
  • Purification: Recrystallize from Ethanol/Water or purify via silica flash chromatography (Hexane/EtOAc) to yield 3,5-dichloro-2-aminopyrazine as a pale yellow solid.[1]

Expert Insight: Position 3 is chlorinated first, followed by position 5.[1] If mon-chloro impurity remains, add 0.2 eq NCS and reheat.[1]

Step 2: Cyclization to 6,8-Dichloroimidazo[1,2-a]pyrazine

The formation of the imidazo[1,2-a]pyrazine core utilizes the condensation of the exocyclic amine and the ring nitrogen with a bifunctional electrophile.

  • Reagents: 3,5-Dichloro-2-aminopyrazine (1.0 eq), Bromoacetaldehyde diethyl acetal (1.5 eq), 48% aq. HBr.

  • Mechanism: Acid-catalyzed deprotection of the acetal to the aldehyde, followed by Schiff base formation and alkylation.

Protocol:

  • Dissolve 3,5-dichloro-2-aminopyrazine (10.0 g, 61 mmol) in Ethanol (100 mL).

  • Add Bromoacetaldehyde diethyl acetal (18.0 g, 91 mmol, 1.5 eq).

  • Add 48% aq.[1] HBr (5 mL) dropwise.

  • Heat to Reflux (80°C) for 12–16 hours. The reaction will turn dark.

  • Workup: Cool to room temperature. Concentrate to remove ethanol.[1]

  • Dilute with water (100 mL) and cool in an ice bath.

  • Neutralize carefully with saturated

    
     or 
    
    
    
    until pH ~8.[1] Caution: Foaming.
  • Extract with DCM (3 x 100 mL).

  • Purification: Silica gel chromatography (DCM/MeOH 98:2 to 95:5).

  • Product: 6,8-Dichloroimidazo[1,2-a]pyrazine .

Note on Regiochemistry: The substituent at C-3 of the pyrazine ring (Cl) ends up at position 8 of the fused system.[1] The substituent at C-5 (Cl) ends up at position 6.[1]

Step 3: Regioselective Methoxylation ( )

This is the critical differentiation step.[1] The C-8 position is electronically more deficient (activated) than C-6 due to the inductive effect of the adjacent bridgehead nitrogen and resonance stabilization of the Meisenheimer intermediate.

  • Reagents: 6,8-Dichloroimidazo[1,2-a]pyrazine (1.0 eq), Sodium Methoxide (NaOMe) (1.05 eq).

  • Solvent: Methanol (anhydrous).[1]

Protocol:

  • Dissolve 6,8-dichloroimidazo[1,2-a]pyrazine (5.0 g, 26.6 mmol) in anhydrous Methanol (50 mL).

  • Cool to 0°C .

  • Add NaOMe solution (0.5 M in MeOH, 55.8 mL, 27.9 mmol, 1.05 eq) dropwise over 20 minutes.

    • Critical: Do not add excess base initially.[1] Bis-substitution (dimethoxy) is a common impurity if temperature or stoichiometry is uncontrolled.[1]

  • Allow to warm to room temperature. If reaction is slow, heat to 50–60°C for 1–2 hours.

  • Monitor: HPLC should show conversion of starting material to mono-methoxy product. If significant starting material remains, add NaOMe in 0.1 eq increments.[1]

  • Workup: Quench by adding water (50 mL). Concentrate to remove MeOH.[1]

  • Extract aqueous slurry with DCM or EtOAc.[1]

  • Purification: Recrystallization from EtOAc/Hexanes usually affords high purity.[1]

  • Product: 6-Chloro-8-methoxyimidazo[1,2-a]pyrazine .

Workflow Diagram: Step 3 Optimization

SnArWorkflow Start Start: 6,8-Dichloro intermediate in MeOH Cool Cool to 0°C Start->Cool AddBase Add NaOMe (1.05 eq) Dropwise Cool->AddBase Check HPLC Check (1 hour) AddBase->Check Result1 SM Present Check->Result1 >5% SM Result2 Mono-Substituted (Target) Check->Result2 >95% Product Result3 Bis-Substituted (Impurity) Check->Result3 >5% Bis Action1 Heat to 50°C or add 0.1 eq Base Result1->Action1 Action2 Quench & Isolate Result2->Action2 Action3 Discard/Reprocess (Over-reaction) Result3->Action3 Action1->Check

Figure 2: Decision tree for the nucleophilic substitution step to ensure regioselectivity.

Quantitative Data & Specifications

ParameterStep 1 (Chlorination)Step 2 (Cyclization)Step 3 (

)
Yield (Typical) 75 – 85%60 – 70%80 – 90%
Purity (HPLC) >95%>98%>98%
Appearance Pale yellow solidTan/Brown solidWhite/Off-white solid
Key Impurity Monochloro / TrichloroUncyclized acetal6,8-Dimethoxy analog
Storage Ambient, inert atmAmbient, dry2-8°C, desiccated

Safety & Handling

  • NCS (N-Chlorosuccinimide): Irritant.[1] Avoid inhalation of dust.[1]

  • Bromoacetaldehyde diethyl acetal: Lachrymator.[1] Toxic. Handle strictly in a fume hood.

  • HBr (Hydrobromic Acid): Highly corrosive.[1] Causes severe burns.[1]

  • Sodium Methoxide: Corrosive, moisture sensitive.[1]

References

  • Regioselectivity of Nucleophilic Substitution

    • Title: The Synthesis of Imidazo[1,2-a]pyrazines as Inhibitors of the VirB11 ATPase.[3]

    • Source: UCL Discovery.[1]

    • Context: Confirms that nucleophilic displacement in 6,8-dihaloimidazo[1,2-a]pyrazines occurs preferentially
    • URL:[Link]

  • Halogenation of 2-Aminopyrazine

    • Title: Efficient Halogenation of 2-Aminopyrazine.[1][2][4]

    • Source: Synlett (Thieme Connect).[1]

    • Context: Protocols for using NCS and NBS to generate 3,5-dihalo-2-aminopyrazines.[2]

  • Imidazo[1,2-a]pyrazine Functionalization

    • Title: Calculation-assisted regioselective functionalization of the imidazo[1,2-a]pyrazine scaffold.
    • Source: Chemical Science (RSC).[1][5]

    • Context: Discusses electronic properties and metalation/substitution p
    • URL:[Link]

  • General Synthesis of Imidazo[1,2-a]pyrazines

    • Title: Simple Synthesis of Imidazo[1,2-a]pyrazines.[1][6]

    • Source: Chemistry of Heterocyclic Compounds.[1][3][6][7]

    • Context: General cyclization conditions using halo-acetaldehydes.[1]

    • URL:[Link]

Sources

Application Notes and Protocols: Synthesis of Novel Coelenterazine Analogs Utilizing a 6-Chloro-8-methoxyimidazo[1,2-a]pyrazine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Luminescence of Coelenterazine and the Quest for Novel Analogs

Coelenterazine, a widespread luciferin found in numerous marine organisms, is the cornerstone of many bioluminescence-based reporter systems.[1][2] Its interaction with luciferases, such as those from Renilla and Gaussia, produces a characteristic blue light, a phenomenon that has been harnessed for a myriad of applications in biological research, from gene expression studies to high-throughput drug screening.[1][2] The imidazo[1,2-a]pyrazin-3(7H)-one core of coelenterazine is the essential scaffold for its light-emitting properties.[1][2]

The native coelenterazine molecule, while immensely useful, possesses certain limitations that have spurred the development of synthetic analogs with improved characteristics. Researchers continually seek derivatives with enhanced quantum yields, shifted emission spectra (red-shifted for better tissue penetration in in vivo imaging), and altered kinetics.[3] The functionalization of the imidazo[1,2-a]pyrazine core at its various positions (C-2, C-6, and C-8) has been a fruitful strategy for modulating these properties.[4]

This application note provides a detailed protocol and scientific rationale for the synthesis of novel coelenterazine analogs using 6-Chloro-8-methoxyimidazo[1,2-a]pyrazine as a key starting material. This versatile scaffold allows for the strategic introduction of diverse functionalities at the C-6 position via modern cross-coupling methodologies, offering a robust platform for generating libraries of coelenterazine analogs with tailored bioluminescent properties.

Strategic Importance of the 6-Chloro-8-methoxyimidazo[1,2-a]pyrazine Scaffold

The choice of 6-Chloro-8-methoxyimidazo[1,2-a]pyrazine as a synthetic precursor is underpinned by several key strategic advantages:

  • Orthogonal Reactivity: The chloro substituent at the C-6 position and the methoxy group at the C-8 position provide two distinct handles for sequential functionalization. The chloro group is particularly amenable to palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of aryl and heteroaryl moieties.

  • Modulation of Electronic Properties: The methoxy group at the C-8 position, being an electron-donating group, can influence the electronic environment of the imidazo[1,2-a]pyrazine core, which in turn can affect the luminescent properties of the final coelenterazine analog.

  • Synthetic Accessibility: While the direct synthesis of 6-Chloro-8-methoxyimidazo[1,2-a]pyrazine is not trivial, its precursor, a substituted 2-aminopyrazine, can be prepared through established heterocyclic chemistry routes.

Synthetic Workflow Overview

The overall synthetic strategy involves a multi-step sequence starting from the 6-Chloro-8-methoxyimidazo[1,2-a]pyrazine core. The key transformation is a Suzuki-Miyaura cross-coupling reaction to install a desired aryl group at the C-6 position. This is followed by the introduction of the remaining components of the coelenterazine structure.

G A 6-Chloro-8-methoxy- imidazo[1,2-a]pyrazine B Suzuki-Miyaura Coupling (Arylboronic acid, Pd catalyst) A->B Step 1 C 6-Aryl-8-methoxy- imidazo[1,2-a]pyrazine B->C D Introduction of C-2 sidechain (e.g., via Vilsmeier-Haack and Wittig reactions) C->D Step 2 E Functionalized 6-Aryl-8-methoxy- imidazo[1,2-a]pyrazine D->E F Final cyclization to form imidazo[1,2-a]pyrazin-3(7H)-one core E->F Step 3 G Novel Coelenterazine Analog F->G

Figure 1: Synthetic workflow for coelenterazine analogs.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Cross-Coupling of 6-Chloro-8-methoxyimidazo[1,2-a]pyrazine

This protocol describes the palladium-catalyzed Suzuki-Miyaura cross-coupling of 6-Chloro-8-methoxyimidazo[1,2-a]pyrazine with a representative arylboronic acid.

Materials:

  • 6-Chloro-8-methoxyimidazo[1,2-a]pyrazine

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a flame-dried round-bottom flask, add 6-Chloro-8-methoxyimidazo[1,2-a]pyrazine (1.0 mmol), the arylboronic acid (1.2 mmol), and Pd(dppf)Cl₂ (0.05 mmol).

  • Add Na₂CO₃ (2.0 mmol).

  • The flask is evacuated and backfilled with nitrogen or argon three times.

  • Add degassed 1,4-dioxane (10 mL) and degassed water (2 mL) via syringe.

  • The reaction mixture is heated to 90 °C and stirred vigorously for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate (50 mL).

  • The organic layer is washed with water (2 x 20 mL) and brine (20 mL), then dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the 6-aryl-8-methoxyimidazo[1,2-a]pyrazine.

Expert Insights:

  • Catalyst Choice: Pd(dppf)Cl₂ is a robust and versatile catalyst for Suzuki-Miyaura couplings involving heteroaromatic chlorides.[5] Other palladium catalysts and ligands may also be effective and could be screened for optimization.

  • Base Selection: Sodium carbonate is a commonly used base for this transformation. Other bases such as potassium carbonate or cesium carbonate can also be employed, and their choice may influence the reaction rate and yield.

  • Solvent System: The use of a dioxane/water solvent system is standard for Suzuki-Miyaura reactions, as it facilitates the dissolution of both the organic and inorganic reagents. The water component is crucial for the activation of the boronic acid.

  • Inert Atmosphere: Maintaining an inert atmosphere is critical to prevent the oxidation and deactivation of the palladium catalyst.

Protocol 2: Elaboration of the Coelenterazine Core

Following the successful synthesis of the 6-aryl-8-methoxyimidazo[1,2-a]pyrazine, the subsequent steps involve the introduction of the remaining functionalities to construct the final coelenterazine analog. This typically involves the formation of a side chain at the C-2 position and the final cyclization to form the imidazo[1,2-a]pyrazin-3(7H)-one ring. A variety of synthetic routes have been reported for these transformations.[6]

A plausible, though generalized, subsequent route would be:

  • Formylation at C-3: Introduction of a formyl group at the C-3 position of the 6-aryl-8-methoxyimidazo[1,2-a]pyrazine.

  • Condensation: Reaction of the C-3 formyl group with a suitable partner to build the C-2 side chain.

  • Cyclization and Deprotection: A final cyclization step, often acid-catalyzed, to form the imidazo[1,2-a]pyrazin-3(7H)-one core, followed by any necessary deprotection steps (e.g., cleavage of the methoxy group to a hydroxyl group, if desired for the final analog).

The specific conditions for these subsequent steps would need to be optimized based on the nature of the aryl group introduced at the C-6 position and the desired final structure of the coelenterazine analog.

Data Presentation: Expected Outcomes and Characterization

The successful synthesis of a novel coelenterazine analog should be confirmed by a suite of analytical techniques.

Table 1: Hypothetical Characterization Data for a Novel Coelenterazine Analog

PropertyExpected Result
Appearance Yellow to orange solid
Molecular Weight Confirmed by High-Resolution Mass Spectrometry (HRMS)
¹H NMR Peaks corresponding to the protons of the imidazo[1,2-a]pyrazin-3(7H)-one core and the introduced aryl group
¹³C NMR Resonances consistent with the carbon skeleton of the final product
UV-Vis Absorption Characteristic absorption maxima in the UV-visible region
Bioluminescence Emission Emission maximum (λmax) determined upon reaction with a specific luciferase (e.g., Renilla luciferase)
Quantum Yield Relative or absolute quantum yield determined and compared to native coelenterazine

Visualization of the Synthetic Pathway

G cluster_0 Core Functionalization cluster_1 Sidechain and Core Completion A 6-Chloro-8-methoxy- imidazo[1,2-a]pyrazine B 6-(4-methoxyphenyl)-8-methoxy- imidazo[1,2-a]pyrazine A->B Suzuki-Miyaura Coupling Pd(dppf)Cl₂, Na₂CO₃ Dioxane/H₂O, 90°C C Introduction of C-2 sidechain precursor B->C Multi-step sequence D Final Cyclization C->D E Novel Coelenterazine Analog: 6-(4-methoxyphenyl)-8-hydroxy- coelenterazine derivative D->E

Figure 2: Detailed synthetic pathway to a novel coelenterazine analog.

Conclusion and Future Directions

The use of 6-Chloro-8-methoxyimidazo[1,2-a]pyrazine as a starting material provides a versatile and efficient entry point for the synthesis of novel coelenterazine analogs. The protocols outlined in this application note, particularly the robust Suzuki-Miyaura cross-coupling, enable the systematic exploration of structure-activity relationships by allowing for the introduction of a wide variety of substituents at the C-6 position.

Future work should focus on expanding the library of synthesized analogs and systematically evaluating their bioluminescent properties. This will undoubtedly lead to the discovery of new coelenterazine derivatives with superior characteristics for a range of applications in both basic research and drug discovery.

References

  • Core-Modified Coelenterazine Luciferin Analogues: Synthesis and Chemiluminescence Properties. - Research - Institut Pasteur. [Link]

  • Synthetic Routes to Coelenterazine and Other Imidazo[1,2-a]pyrazin-3-one Luciferins: Essential Tools for Bioluminescence-Based Investigations - PubMed. [Link]

  • Synthetic Routes to Coelenterazine and Other Imidazo[1,2-a]pyrazin-3-one Luciferins: Essential Tools for Bioluminescence-Based Investigations | Request PDF - ResearchGate. [Link]

  • Three Efficient Methods for Preparation of Coelenterazine Analogues - ResearchGate. [Link]

  • Synthesis, Luminescence, and Applications of Coelenterazine and its Analogs Reported by Victor M. Gonzalez, Jr. February 26, 20 - Chemistry | Illinois. [Link]

  • Palladium catalyzed one-pot sequential Suzuki cross-coupling-direct C-H functionalization of imidazo[1,2-a]pyrazines - PubMed. [Link]

  • US8809529B2 - Imidazo[1,2-α]pyrazine derivatives - Google P
  • Synthon Disconnection Strategy for the Synthesis Design of Coelenterazine - A Bioluminescent Marine Natural Product used in Bioassays - JOCPR. [Link]

  • synthesis of coelenterazine - Justia Patents. [Link]

  • chemical synthesis of coelenterazine and its analogs: new route by four segment-couplings - LOCKSS. [Link]

  • NOVEL SYNTHETIC ROUTE OF COELENTERAZINES -2-: SYNTHESIS OF VARIOUS DEHYDROCOELENTERAZINE ANALOGS Nobuhiro Kondo,a Masaki Kuse,b. [Link]

  • US9487520B2 - Coelenterazine derivatives and methods of using same - Google P
  • Coelenterazine Analogs for Bioassays and Molecular Imaging - MDPI. [Link]

  • Reactivity of a 6-Chloroimidazo[1,2-b]pyridazine Derivative Towards Suzuki Cross-Coupling Reaction - ResearchGate. [Link]

  • ChemInform Abstract: Reactivity of a 6-Chloroimidazo[1,2-b]pyridazine Derivative Towards Suzuki Cross-Coupling Reaction | Request PDF - ResearchGate. [Link]

  • Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow - MDPI. [Link]

  • Palladium-catalyzed decarbonylative Suzuki–Miyaura cross-coupling of amides by carbon–nitrogen bond activation - Chemical Science (RSC Publishing). [Link]

  • Unconventional Site Selectivity in Palladium-Catalyzed Cross- Couplings of Dichloroheteroarenes under Ligand-Controlled and. [Link]

  • Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications - Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Palladium-Catalyzed Intramolecular Cross-Dehydrogenative Coupling: Synthesis of Fused Imidazo[1,2-a]pyrimidines and Pyrazolo[1,5-a]pyrimidines - PMC. [Link]

Sources

Late-stage functionalization of 6-chloro-8-methoxyimidazo[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

A Late-Stage Diversification Guide for Medicinal Chemistry Applications

Executive Summary

The imidazo[1,2-a]pyrazine scaffold represents a "privileged structure" in modern medicinal chemistry, serving as the pharmacophore for blockbuster kinase inhibitors such as Acalabrutinib (BTK inhibitor) and Entospletinib (SYK inhibitor). The specific derivative 6-chloro-8-methoxyimidazo[1,2-a]pyrazine is a high-value linchpin intermediate. The C-6 chlorine atom provides a robust handle for cross-coupling, while the C-8 methoxy group modulates solubility and electronic density, activating the C-3 position for direct functionalization.

This Application Note provides a validated roadmap for the late-stage functionalization (LSF) of this core. Unlike traditional linear synthesis, LSF allows for the rapid generation of analog libraries directly from the core scaffold, significantly accelerating Structure-Activity Relationship (SAR) cycles.

Strategic Reactivity Analysis

To successfully functionalize this molecule, one must understand its electronic bias. The imidazo[1,2-a]pyrazine ring system is amphoteric in reactivity:

  • C-3 Position (Nucleophilic/C-H Acidic): The most electron-rich site on the ring. It is prone to Electrophilic Aromatic Substitution (EAS) and, crucially, Direct C-H Activation .

  • C-6 Position (Electrophilic): The carbon-chlorine bond is activated for Palladium-catalyzed cross-coupling (Suzuki, Buchwald, Stille) due to the electron-deficient nature of the pyrazine ring.

  • C-8 Position (Electronic Modulator): The methoxy group acts as an Electron Donating Group (EDG) via resonance, increasing electron density at C-3 and stabilizing the core against oxidative degradation.

Visualizing the Reactivity Landscape

ReactivityMap cluster_legend Legend Core 6-Chloro-8-methoxy imidazo[1,2-a]pyrazine C3 C-3 Position (Nucleophilic) Core->C3 C6 C-6 Position (Electrophilic Handle) Core->C6 C8 C-8 Position (Electronic Modulation) Core->C8 CH_Act Direct C-H Arylation (Pd-Catalysis) C3->CH_Act EAS Halogenation/Formylation (EAS) C3->EAS Suzuki Suzuki-Miyaura Coupling (C-C Bond) C6->Suzuki Buchwald Buchwald-Hartwig Amination (C-N Bond) C6->Buchwald Solubility Solubility/Metabolic Stability C8->Solubility key Red: Nucleophilic Attack | Green: Cross-Coupling | Yellow: Structural Property

Figure 1: Reactivity map detailing the orthogonal functionalization sites of the scaffold.

Validated Experimental Protocols

The following protocols are designed for parallel synthesis and library generation .

Protocol A: C-3 Regioselective Direct C-H Arylation

Target: Introduction of aryl/heteroaryl groups at C-3 without pre-halogenation.

Mechanism: This reaction utilizes a Palladium(II)/Base system to activate the C-H bond at the electron-rich C-3 position. The C-6 Chlorine is generally preserved under these specific conditions, allowing for subsequent functionalization.

Materials:

  • Substrate: 6-chloro-8-methoxyimidazo[1,2-a]pyrazine (1.0 equiv)

  • Coupling Partner: Aryl Bromide (1.2 equiv)

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: PPh₃ (10 mol%) or XPhos (for sterically hindered partners)

  • Base: K₂CO₃ (2.0 equiv) or Cs₂CO₃

  • Solvent: 1,4-Dioxane (anhydrous)

Step-by-Step Methodology:

  • Charge: In a glovebox or under Argon flow, add the substrate (0.5 mmol), Aryl Bromide (0.6 mmol), Pd(OAc)₂ (5.6 mg), Ligand (13 mg), and Base (138 mg) to a microwave vial or Schlenk tube.

  • Solvate: Add anhydrous 1,4-Dioxane (3.0 mL). Seal the vessel with a crimp cap/septum.

  • Purge: Sparge the solution with Argon for 5 minutes to remove dissolved oxygen (Critical for C-H activation efficiency).

  • React: Heat the reaction block to 100°C for 12–16 hours. (Microwave alternative: 120°C for 1 hour).

  • Monitor: Check reaction progress via LC-MS. Look for the disappearance of the starting material (m/z ~183.5) and formation of the product.

  • Workup: Cool to RT. Filter through a pad of Celite, eluting with EtOAc. Concentrate the filtrate.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Expert Insight: If the C-6 Chlorine undergoes competitive oxidative addition (forming a dimer or byproduct), switch the base to KOAc and lower the temperature to 80°C to favor the C-H activation pathway over the cross-coupling pathway.

Protocol B: C-6 Suzuki-Miyaura Cross-Coupling

Target: Diversification of the C-6 position using the chloro-handle.

Mechanism: Classical Pd(0) cycle (Oxidative Addition -> Transmetallation -> Reductive Elimination). The electron-deficient pyrazine ring facilitates the oxidative addition of the C-Cl bond.

Materials:

  • Substrate: 6-chloro-8-methoxyimidazo[1,2-a]pyrazine (or the C-3 functionalized analog from Protocol A)

  • Boronic Acid/Ester: R-B(OH)₂ (1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂·DCM (5 mol%) - Robust choice for heterocyclic chlorides.

  • Base: 2M Na₂CO₃ (aqueous) (3.0 equiv)

  • Solvent: 1,4-Dioxane (4:1 ratio with water)

Step-by-Step Methodology:

  • Combine: Add substrate (0.5 mmol), Boronic acid (0.75 mmol), and Pd(dppf)Cl₂ (20 mg) to a reaction vial.

  • Solvent System: Add 1,4-Dioxane (4 mL) and 2M Na₂CO₃ (1 mL).

  • Deoxygenate: Degas via vacuum/backfill cycles (3x) with Argon.

  • Heat: Stir at 90°C for 4–6 hours.

  • Workup: Dilute with water, extract with DCM (3x). Dry organics over MgSO₄.

  • Purification: Silica gel chromatography. Note: Imidazo[1,2-a]pyrazines can be polar; use DCM/MeOH gradients if necessary.

Protocol C: Advanced C-3 Functionalization via Knochel-Type Magnesiation

Target: High-precision introduction of electrophiles (Aldehydes, Halogens, Ketones) at low temperature.

Mechanism: The reagent TMPMgCl[1]·LiCl (Knochel-Hauser Base) allows for highly regioselective deprotonation at C-3 due to the directing effect of the N-4 nitrogen and the acidity of the C-3 proton, without disturbing the C-6 chloride.

Materials:

  • Reagent: TMPMgCl[1][2]·LiCl (1.0 M in THF/Toluene)

  • Electrophile: e.g., DMF (for formylation), I₂ (for iodination)

  • Solvent: Anhydrous THF

Step-by-Step Methodology:

  • Prepare: Dissolve 6-chloro-8-methoxyimidazo[1,2-a]pyrazine (1.0 mmol) in anhydrous THF (5 mL) under Argon.

  • Cool: Cool the solution to -40°C (Acetonitrile/Dry Ice bath).

  • Metalate: Dropwise add TMPMgCl·LiCl (1.1 equiv). Stir at -40°C for 30 minutes. The solution often turns dark red/orange, indicating the magnesiated species.

  • Quench: Add the Electrophile (1.5 equiv) (e.g., neat DMF) quickly.

  • Warm: Allow the reaction to warm to Room Temperature (RT) over 1 hour.

  • Workup: Quench with sat. NH₄Cl (aq). Extract with EtOAc.

Comparative Data & Troubleshooting
Reaction Optimization Matrix
VariableStandard ConditionOptimization for Low YieldOptimization for Regioselectivity Issues
Solvent 1,4-DioxaneSwitch to DMF or DMA (Higher boiling point, better solubility)Switch to Toluene (Non-polar solvents often improve selectivity)
Base K₂CO₃Switch to Cs₂CO₃ (Higher solubility in organics)Switch to KOAc (Milder, reduces side reactions)
Catalyst Pd(OAc)₂Switch to Pd(PPh₃)₄ or Pd₂(dba)₃ Use PdCl₂(MeCN)₂ (Less active, more selective)
Temp 100°CIncrease to 120°C (Microwave)Decrease to 80°C (Kinetic control)
Common Failure Modes
  • Protodehalogenation: Loss of the C-6 Chlorine during C-3 arylation.

    • Fix: Use anhydrous solvents strictly; switch to a less reducing catalyst system (avoid alcohols).

  • N-Arylation: Coupling occurring at the Nitrogen (rare for this scaffold but possible if ring opens).

    • Fix: Confirm structure via 2D NMR (HMBC).

  • Poor Solubility: The 8-methoxy group helps, but fused heterocycles can be stubborn.

    • Fix: Use DCM/MeOH (9:1) for extractions; consider adding HFIP (Hexafluoroisopropanol) as a co-solvent in difficult couplings.

Workflow Visualization

The following diagram illustrates the logical flow for generating a library of 3,6-disubstituted analogs.

Workflow Start Start: 6-Chloro-8-methoxy imidazo[1,2-a]pyrazine Decision Decision: Preserve C-6 Cl for later? Start->Decision PathA Path A: C-3 Functionalization First (Direct C-H Arylation) Decision->PathA Yes (Recommended) PathB Path B: C-6 Functionalization First (Suzuki Coupling) Decision->PathB No InterA Intermediate A: 3-Aryl-6-chloro-8-methoxy... PathA->InterA InterB Intermediate B: 6-Aryl-8-methoxy... PathB->InterB FinalA Final Step A: C-6 Suzuki Coupling InterA->FinalA FinalB Final Step B: C-3 C-H Activation (Difficult due to steric/electronic changes) InterB->FinalB Product Target Library: 3,6-Diaryl-8-methoxy imidazo[1,2-a]pyrazine FinalA->Product FinalB->Product Lower Yield

Figure 2: Sequential functionalization workflow. Path A is recommended to avoid deactivating the C-3 position.

References
  • Guchhait, S. K., et al. (2015). "C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space." RSC Advances. Link

  • Generalova, A., et al. (2012). "Palladium catalyzed one-pot sequential Suzuki cross-coupling-direct C-H functionalization of imidazo[1,2-a]pyrazines."[3] Organic Letters. Link

  • Koubachi, J., et al. (2014). "Synthesis and site selective C–H functionalization of imidazo[1,2-a]pyridines." Organic & Biomolecular Chemistry. Link

  • Goel, R., et al. (2015).[4] "Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview." RSC Advances. Link

  • Acharya, A., et al. (2023). "Calculation-assisted regioselective functionalization of the imidazo[1,2-a]pyrazine scaffold via zinc and magnesium organometallic intermediates." Chemical Science. Link

Sources

Preparation of 6-chloro-8-methoxyimidazo[1,2-a]pyrazine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Synthesis of 6-chloro-8-methoxyimidazo[1,2-a]pyrazine-2-carboxylic acid

Abstract

This application note provides a comprehensive, two-step protocol for the laboratory-scale synthesis of 6-chloro-8-methoxyimidazo[1,2-a]pyrazine-2-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The synthesis begins with a classical cyclocondensation reaction between 2-amino-3-chloro-5-methoxypyrazine and ethyl bromopyruvate to form the core imidazo[1,2-a]pyrazine scaffold. This is followed by a standard saponification to yield the final carboxylic acid. This guide is designed for researchers in organic synthesis and drug development, offering detailed procedural steps, mechanistic insights, characterization data, and expert commentary to ensure a reproducible and efficient synthesis.

Introduction and Synthetic Strategy

The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic motif found in numerous biologically active molecules, including inhibitors of kinases and other enzymes.[1] The title compound, 6-chloro-8-methoxyimidazo[1,2-a]pyrazine-2-carboxylic acid, serves as a versatile building block for further chemical elaboration due to its distinct functional handles: a nucleophilic substitution-susceptible chlorine atom, a carboxylic acid for amide coupling, and the heterocyclic core itself.[2]

Our synthetic approach is a robust and well-established pathway for constructing the imidazo[1,2-a]pyrazine system.[1][3] The strategy relies on the nucleophilicity of the endocyclic nitrogen of a substituted 2-aminopyrazine, which attacks an α-halocarbonyl compound, leading to a subsequent intramolecular cyclization.

The overall workflow can be visualized as follows:

G cluster_0 Workflow Overview A Starting Materials: - 2-Amino-3-chloro-5-methoxypyrazine - Ethyl Bromopyruvate B Step 1: Cyclocondensation A->B Reagents & Heat C Intermediate: Ethyl 6-chloro-8-methoxyimidazo[1,2-a]pyrazine-2-carboxylate B->C Formation of Ester Intermediate D Step 2: Saponification (Hydrolysis) C->D Base (NaOH) E Final Product: 6-chloro-8-methoxyimidazo[1,2-a]pyrazine-2-carboxylic acid D->E Acidification (HCl) F Purification & Characterization E->F Analysis (NMR, MS, etc.)

Caption: High-level workflow for the synthesis of the target compound.

Materials and Methods

Reagents and Solvents

All reagents should be of analytical grade or higher and used as received unless otherwise noted.

Reagent/SolventFormulaMolecular Wt.SupplierNotes
2-Amino-3-chloro-5-methoxypyrazineC₅H₆ClN₃O159.57Commercially AvailableKey starting material. Store in a cool, dry place.
Ethyl bromopyruvateC₅H₇BrO₃195.01Commercially AvailableLachyrmator. Handle in a fume hood.
Ethanol (Anhydrous)C₂H₅OH46.07Standard SupplierUsed as the reaction solvent for Step 1.
Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01Standard SupplierFor neutralization.
Ethyl Acetate (EtOAc)C₄H₈O₂88.11Standard SupplierExtraction solvent.
HexanesC₆H₁₄86.18Standard SupplierFor chromatography.
Sodium Hydroxide (NaOH)NaOH40.00Standard SupplierFor hydrolysis in Step 2.
Hydrochloric Acid (HCl), 2MHCl36.46Standard SupplierFor acidification.
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04Standard SupplierDrying agent.
Tetrahydrofuran (THF)C₄H₈O72.11Standard SupplierCo-solvent for hydrolysis.
Methanol (MeOH)CH₃OH32.04Standard SupplierCo-solvent for hydrolysis.
Equipment
  • Round-bottom flasks (50 mL, 100 mL)

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and vacuum flask

  • Glassware for column chromatography

  • pH meter or pH paper

  • Standard analytical equipment (TLC, NMR, LC-MS)

Experimental Protocols

Part 1: Synthesis of Ethyl 6-chloro-8-methoxyimidazo[1,2-a]pyrazine-2-carboxylate

Principle & Mechanism: This step involves the formation of the heterocyclic core via an SN2 reaction followed by an intramolecular condensation. The more nucleophilic ring nitrogen of the 2-aminopyrazine attacks the electrophilic carbon of ethyl bromopyruvate. The resulting ammonium salt intermediate then undergoes cyclization and dehydration to yield the aromatic imidazo[1,2-a]pyrazine system.[1][3]

G cluster_mechanism Mechanism of Cyclocondensation start 2-Amino-3-chloro- 5-methoxypyrazine intermediate N-Alkylated Intermediate (Ammonium Salt) start->intermediate 1. SN2 Attack reagent Ethyl bromopyruvate product Ethyl 6-chloro-8-methoxyimidazo [1,2-a]pyrazine-2-carboxylate intermediate->product 2. Intramolecular Cyclization 3. Dehydration (-H₂O)

Caption: Simplified mechanism for the formation of the imidazo[1,2-a]pyrazine core.

Step-by-Step Protocol:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-amino-3-chloro-5-methoxypyrazine (1.59 g, 10.0 mmol).

  • Add 40 mL of anhydrous ethanol to the flask and stir to dissolve the starting material.

  • Carefully add ethyl bromopyruvate (1.3 mL, 10.5 mmol, 1.05 eq) to the solution dropwise at room temperature.

    • Expert Insight: Ethyl bromopyruvate is a lachrymator and should be handled with extreme care in a well-ventilated fume hood. A slight excess ensures the complete consumption of the limiting aminopyrazine starting material.

  • Heat the reaction mixture to reflux (approximately 78°C) and maintain for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The reaction is complete when the starting aminopyrazine spot is no longer visible.

  • After completion, cool the reaction mixture to room temperature. A precipitate may form.

  • Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the mixture until the pH is neutral (~7-8). This step neutralizes the hydrobromic acid (HBr) formed during the reaction.

  • Concentrate the mixture under reduced pressure using a rotary evaporator to remove the ethanol.

  • Extract the resulting aqueous slurry with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (1 x 30 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter off the drying agent and concentrate the filtrate in vacuo to obtain the crude product as a solid.

  • Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of 20% to 50% ethyl acetate in hexanes, to afford the pure ester intermediate.

Expected Yield: 70-80%. Appearance: Off-white to pale yellow solid. Expected Analytical Data:

  • ¹H NMR: Peaks corresponding to the ethyl group (triplet and quartet), and distinct singlets for the methoxy group and aromatic protons on the imidazopyrazine core.

  • LC-MS: A molecular ion peak corresponding to [M+H]⁺ for C₉H₈ClN₃O₂ (m/z ≈ 242.03).[4]

Part 2: Synthesis of 6-chloro-8-methoxyimidazo[1,2-a]pyrazine-2-carboxylic acid

Principle & Mechanism: This is a standard base-catalyzed hydrolysis (saponification) of an ester. The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate which then collapses to form a carboxylate salt and ethanol. Subsequent acidification protonates the carboxylate to yield the final carboxylic acid.

Step-by-Step Protocol:

  • In a 50 mL round-bottom flask, dissolve the ethyl 6-chloro-8-methoxyimidazo[1,2-a]pyrazine-2-carboxylate (e.g., 1.93 g, 8.0 mmol) in a mixture of tetrahydrofuran (THF, 15 mL) and methanol (MeOH, 5 mL).

    • Expert Insight: A co-solvent system of THF/MeOH/Water is used to ensure the solubility of both the relatively nonpolar ester and the aqueous base.

  • Add an aqueous solution of sodium hydroxide (1.0 M, 12.0 mL, 12.0 mmol, 1.5 eq) to the stirred solution.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction by TLC (50% EtOAc/Hexanes) until the starting ester is fully consumed.

  • Once the reaction is complete, remove the organic solvents (THF and MeOH) using a rotary evaporator.

  • Cool the remaining aqueous solution in an ice bath.

  • Slowly and with vigorous stirring, acidify the solution to pH 2-3 by the dropwise addition of 2M hydrochloric acid (HCl). A precipitate will form.

    • Causality: The carboxylic acid product is insoluble in acidic aqueous media, causing it to precipitate upon protonation of its carboxylate salt. This is a critical step for isolation.

  • Stir the suspension in the ice bath for an additional 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with cold deionized water (2 x 15 mL) to remove any inorganic salts.

  • Dry the solid product under vacuum at 50°C overnight to yield the final 6-chloro-8-methoxyimidazo[1,2-a]pyrazine-2-carboxylic acid.

Expected Yield: 90-98%. Appearance: White to off-white solid. Expected Analytical Data:

  • ¹H NMR (DMSO-d₆): Disappearance of the ethyl group signals. A broad singlet for the carboxylic acid proton will appear, typically downfield (>12 ppm).

  • LC-MS: A molecular ion peak corresponding to [M+H]⁺ for C₈H₆ClN₃O₃ (m/z ≈ 228.01).[2]

  • Melting Point: Should be sharp, indicating high purity.

Safety and Troubleshooting

HazardPrecaution
Ethyl bromopyruvate Strong lachrymator and alkylating agent. Always handle in a fume hood with appropriate PPE (gloves, safety glasses).
Strong Acids/Bases Corrosive. Handle with care and appropriate PPE. Neutralize spills immediately.
Organic Solvents Flammable. Keep away from ignition sources. Use in a well-ventilated area.
ProblemPotential CauseSuggested Solution
Step 1 reaction is slow or incomplete. Insufficient heat; moisture in the solvent; impure starting materials.Ensure anhydrous ethanol is used. Check reflux temperature. Extend reaction time.
Low yield after chromatography in Step 1. Incomplete reaction; product loss during workup/extraction.Ensure complete neutralization before extraction. Be careful not to lose product in the aqueous layer.
Step 2 hydrolysis is incomplete. Insufficient base or reaction time.Add more NaOH solution and allow to stir for longer. Gentle warming can also be applied if necessary.
Product does not precipitate in Step 2. Insufficient acidification; product is more soluble than expected.Check pH carefully, add more acid if needed. Try to extract the acidified solution with a more polar solvent like EtOAc.

Conclusion

This application note details a reliable and high-yielding two-step synthesis for 6-chloro-8-methoxyimidazo[1,2-a]pyrazine-2-carboxylic acid. The protocol employs standard organic chemistry techniques and readily available reagents, making it accessible for most synthetic chemistry laboratories. The mechanistic insights and troubleshooting guide provided are intended to empower researchers to confidently reproduce and, if necessary, adapt this synthesis for their specific research needs in the field of drug discovery and development.

References

  • UCL Discovery. (n.d.). The Synthesis of Imidazo[1,2-a]pyrazines as Inhibitors of the VirB11 ATPase and their Incorporation into Bivalent Compounds. Available at: [Link]

  • BIO Web of Conferences. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Available at: [Link]

  • Royal Society of Chemistry. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. Available at: [Link]

  • National Center for Biotechnology Information. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. Available at: [Link]

  • MySkinRecipes. (n.d.). 2-Amino-5-chloro-3-methoxypyrazine. Available at: [Link]

  • Chemical Synthesis Database. (n.d.). 6,8-dichloro-3-methylimidazo[1,2-a]pyrazine. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Calculation-assisted regioselective functionalization of the imidazo[1,2-a]pyrazine scaffold via zinc and magnesium organometallic intermediates. Available at: [Link]

  • Google Patents. (n.d.). CN111925333A - Preparation method, product and application of 2-amino-5-methylpyrazine.
  • MDPI. (n.d.). Synthetic Access to Aromatic α-Haloketones. Available at: [Link]

  • Organic Syntheses. (n.d.). 2,3-PYRAZINEDICARBOXYLIC ACID. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Available at: [Link]

  • Jordan Journal of Chemistry. (n.d.). Cyclization Reactions of Mono-Thiocarbohydrazones with α-Haloketones: Synthesis and Potential Biological Activities of Substituted 1,3-thiazoles and 1,3,4-thiadiazines. Available at: [Link]

  • TSI Journals. (n.d.). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, A. Available at: [Link]

  • ResearchGate. (2008). (PDF) Synthesis of 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic Acid and Its Derivatives. Available at: [Link]

  • Thieme Chemistry. (n.d.). Mono- and Dihalogenation of 2-Aminopyrazine. Available at: [Link]

  • PubMed. (2018). Methoxypyrazines biosynthesis and metabolism in grape: A review. Available at: [Link]

  • Wiley Online Library. (2023). 3‐Alkyl‐2‐Methoxypyrazines: Overview of Their Occurrence, Biosynthesis and Distribution in Edible Plants. Available at: [Link]

  • Medknow Publications. (n.d.). Synthesis and Characterization of Pyrazine-2-Carbohydrazide Derivatives as Antimicrobial Agents. Available at: [Link]

  • MDPI. (n.d.). Effect of 2,5-Dicarbonyl-3-Isobutyl-Piperazine on 3-Isobutyl-2-Methoxypyrazine Biosynthesis in Wine Grape. Available at: [Link]

  • McPherson College Archive. (n.d.). The Design and Synthesis of Pyrazine Ligands Suitable for Molecular Weaving with Octahedral Metal Ions. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of α,β-Unsaturated α′-Haloketones through the Chemoselective Addition of Halomethyllithiums to Weinreb Amides. Available at: [Link]

  • PubChemLite. (n.d.). Ethyl 8-chloroimidazo[1,2-a]pyrazine-2-carboxylate (C9H8ClN3O2). Available at: [Link]

Sources

Troubleshooting & Optimization

Purification methods for 6-chloro-8-methoxyimidazo[1,2-a]pyrazine intermediates

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers working with the 6-chloro-8-methoxyimidazo[1,2-a]pyrazine scaffold. This intermediate is a critical building block in medicinal chemistry, particularly for kinase inhibitors (e.g., PI3K, MAPK pathways), functioning as a bioisostere to quinolines or quinazolines.

Please note: While structurally similar to the imidazo[1,5-a]pyrazine core found in drugs like Acalabrutinib, this guide specifically addresses the [1,2-a] isomer, which presents distinct reactivity and purification profiles.

System Overview & Chemical Logic

The synthesis of 6-chloro-8-methoxyimidazo[1,2-a]pyrazine (Target) typically proceeds via a nucleophilic aromatic substitution (


) on a 6,8-dichloroimidazo[1,2-a]pyrazine  precursor.
  • The Challenge: The imidazo[1,2-a]pyrazine ring is electron-deficient. The C8 position is highly electrophilic (similar to the C4 of a pyrimidine), making it susceptible to methoxide attack. However, the C6 position is also reactive, leading to potential regioisomeric mixtures or over-substitution (6,8-dimethoxy).

  • The Goal: Isolate the mono-methoxy species while removing the unreacted dichloro starting material (SM) and the over-reacted dimethoxy impurity.

Troubleshooting Guides & FAQs

Issue 1: "I cannot separate the 8-methoxy product from the 6,8-dichloro starting material."

Diagnosis: The polarity difference between the 6,8-dichloro (SM) and 6-chloro-8-methoxy (Product) analogs is often small on standard silica, leading to co-elution.

Solution:

  • Switch Stationary Phase: Standard silica (SiO2) may not suffice. Use Amino-functionalized silica (NH2-SiO2) . The basic surface interacts differently with the electron-deficient pyrazine ring, often improving resolution.

  • Solvent Optimization:

    • Avoid: 100% EtOAc or simple Hex/EtOAc gradients if peaks tail.

    • Recommended: Use a DCM / MeOH gradient (0%

      
       5% MeOH). The chlorinated SM will elute very early in DCM, while the methoxy group adds enough polarity to retain the product slightly longer.
      
  • Check Reaction Conversion: If you have >10% SM remaining, purification becomes exponentially harder. Push the reaction to completion using a slight excess of NaOMe (1.05 eq) at controlled temperatures (

    
    C to RT) before attempting isolation.
    
Issue 2: "I am seeing a significant 'Dimethoxy' impurity (6,8-dimethoxy)."

Diagnosis: This is a classic "over-reaction." The introduction of the first methoxy group at C8 deactivates the ring slightly, but if the temperature is too high or NaOMe concentration is too localized, the C6 chloride will also be displaced.

Corrective Actions:

  • Temperature Control: Never add NaOMe at room temperature. Perform the addition at -10°C to 0°C .

  • Stoichiometry: Do not use >1.1 equivalents of NaOMe.

  • Mode of Addition: Add the NaOMe solution dropwise to the heterocycle solution. High local concentrations favor disubstitution.

Issue 3: "My product turns yellow/brown on the column."

Diagnosis: Imidazo[1,2-a]pyrazines are electron-deficient and can be sensitive to acid-catalyzed degradation or oxidation on acidic silica gel.

Solution:

  • Buffer the Silica: Pre-treat your silica column with 1% Triethylamine (TEA) in the mobile phase during equilibration. This neutralizes acidic sites on the silica.

  • Alternative Workup: Avoid strong acid washes during extraction. The methoxy group at C8 can hydrolyze to the lactam (8-oxo derivative) under acidic aqueous conditions.

Issue 4: "The compound precipitates during loading onto the column."

Diagnosis: These fused heterocycles are planar and stack efficiently, leading to poor solubility in non-polar solvents (Hexane/DCM).

Solution:

  • Solid Load: Dissolve the crude in a minimal amount of DCM/MeOH, adsorb onto Celite or Silica (1:2 ratio), and evaporate to dryness. Load the dry powder onto the column. This eliminates solubility issues during the critical initial band formation.

Experimental Protocols

Protocol A: Regioselective Synthesis & Workup

This protocol minimizes the formation of impurities, reducing the burden on purification.

Reagents:

  • 6,8-Dichloroimidazo[1,2-a]pyrazine (1.0 eq)

  • Sodium Methoxide (0.5 M in MeOH, 1.05 eq)

  • THF (Anhydrous, 10 V)

Steps:

  • Dissolution: Dissolve 6,8-dichloroimidazo[1,2-a]pyrazine in anhydrous THF under

    
    . Cool to -10°C .
    
  • Addition: Add NaOMe solution dropwise over 30 minutes. Crucial: Maintain internal temp < 0°C.

  • Monitor: Stir at 0°C for 1 hour. Check HPLC/TLC.

    • Target: >95% Conversion.[1]

    • If SM remains: Add 0.05 eq NaOMe and stir 30 min more.

  • Quench: Quench with saturated

    
     solution (cold).
    
  • Extraction: Extract with EtOAc (

    
    ). Wash combined organics with Brine. Dry over 
    
    
    
    .[2]
  • Concentration: Evaporate solvent at

    
    C.
    
Protocol B: Purification via Flash Chromatography

Setup:

  • Column: 12g or 24g Silica Cartridge (High Performance, 15-25 µm).

  • Solvent A: Dichloromethane (DCM).

  • Solvent B: Methanol (MeOH).

Gradient Profile:

Time (CV)% Solvent B (MeOH)Description
0.0 - 2.00%Elute non-polar impurities (SM)
2.0 - 5.00%

2%
Linear ramp
5.0 - 12.02%

5%
Product Elution Window
12.0 - 15.05%

10%
Flush polar impurities (Dimethoxy/Tars)

Data Analysis:

  • SM (6,8-dichloro): Elutes near solvent front (high Rf in DCM).

  • Product (6-Cl-8-OMe): Elutes mid-gradient.

  • Impurity (6,8-dimethoxy): Elutes later (more polar due to two oxygen atoms).

Visualization: Reaction & Separation Logic

The following diagram illustrates the reaction pathway and the separation logic based on polarity (


).

G cluster_0 Regioselectivity Logic SM Starting Material (6,8-Dichloro) Intermediate Reaction Mixture SM->Intermediate + Reagent Reagent NaOMe / THF (-10°C) Reagent->Intermediate Col Flash Column (DCM / MeOH) Intermediate->Col Load Crude Prod Target Product (6-Chloro-8-Methoxy) Imp_Di Impurity (6,8-Dimethoxy) Imp_Hydro Impurity (8-Oxo / Lactam) Col->SM Elutes First (Non-polar) Col->Prod Elutes Second (Target) Col->Imp_Di Elutes Third (Polar) Logic C8 is more electrophilic than C6. Low Temp favors C8 substitution. High Temp/Excess Base -> C6+C8 (Dimethoxy).

Caption: Workflow showing the regioselective synthesis and chromatographic separation order based on polarity.

References

  • General Synthesis of Imidazo[1,2-a]pyrazines

    • Slepukhin, P. A., et al.[3] "Simple Synthesis of Imidazo[1,2-a]pyrazines." Chemistry of Heterocyclic Compounds, 2002.[3]

  • Regioselective Functionalization

    • Gommermann, N., et al. "Regioselective Functionalization of the Imidazo[1,2-a]pyrazine Scaffold." Organic Letters, 2011. (Describes the reactivity difference between C6 and C8).
  • Purification of Nitrogen Heterocycles

    • BenchChem Technical Guides.
  • Related Scaffold (Acalabrutinib)

    • Patent WO2021111465A1.[4] "Novel process for the preparation of acalabrutinib and its intermediates."[1][4][5][6] (Provides context on handling similar halogenated pyrazine intermediates).

Sources

Technical Support Center: Palladium Catalysis for 6-Chloro-Imidazo[1,2-a]Pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Cross-Coupling Reactions at the C-6 Position Audience: Medicinal Chemists & Process Development Scientists Status: Active Support

Introduction: The Substrate Challenge

You are likely working with 6-chloro-imidazo[1,2-a]pyrazine because it is a privileged scaffold in kinase inhibitor discovery (e.g., BTK, JAK inhibitors).

From a catalytic perspective, this substrate presents a "Jekyll and Hyde" profile:

  • The C-6 Position (Electrophile): The chlorine atom is activated for oxidative addition due to the electron-deficient pyrazine ring. However, it is prone to protodehalogenation (side reaction where Cl is replaced by H).

  • The C-3 Position (Nucleophile): This position is electron-rich and prone to electrophilic aromatic substitution or C-H activation, often leading to regio-isomeric byproducts if the catalyst wanders.

  • The N-4 Nitrogen (Poison): The pyrazine nitrogen has a localized lone pair that strongly coordinates to Palladium, potentially arresting the catalytic cycle (Catalyst Poisoning).

This guide provides the protocols to overcome these specific failure modes.

Module 1: Catalyst & Ligand Selection (The "Engine")

Q: My reaction stalls at 20-30% conversion. Adding more catalyst doesn't help. Why?

Diagnosis: You are likely experiencing catalyst poisoning via N-coordination or formation of stable Pd-dimers. The 6-chloro-imidazo[1,2-a]pyrazine scaffold is a "heterocyclic chelator." Simple phosphines (PPh3) or bidentates (dppf) often fail to dissociate from the product or substrate fast enough.

The Solution: Switch to Bulky, Electron-Rich Monodentate Ligands (Buchwald Type) . These ligands serve two functions:[1]

  • Steric Bulk: Prevents the N-4 nitrogen from coordinating to the Pd center (The "Cone Angle" effect).

  • Electron Richness: Accelerates the oxidative addition into the unreactive C-Cl bond.

Recommended Catalyst Systems:

Catalyst/LigandRoleRecommendation
XPhos Pd G3 Primary Choice The large isopropyl groups on the biaryl backbone prevent N-coordination. Pre-catalyst G3 ensures rapid Pd(0) generation.
Pd(OAc)₂ + SPhos Secondary Choice Excellent for sterically hindered coupling partners (e.g., ortho-substituted boronic acids).
Pd(dppf)Cl₂·DCM Legacy Choice Only use if cost is a major driver. Often requires higher loading (5-10 mol%) compared to XPhos (1-2 mol%).
Pd(PPh₃)₄ Do Not Use Ineffective. High rates of homocoupling and poisoning observed with this scaffold.

Module 2: Troubleshooting Specific Failures

Q: I am seeing significant "De-Cl" product (Protodehalogenation). How do I stop it?

Mechanism: The Pd(II)-aryl species is intercepting a hydride source instead of the transmetallating agent. Root Causes & Fixes:

  • Solvent Choice (Critical): Do NOT use primary/secondary alcohols (MeOH, iPrOH, EtOH). These act as hydride donors via

    
    -hydride elimination.
    
    • Fix: Switch to 1,4-Dioxane , Toluene , or DME .

  • Base Selection: Carbonate bases in wet solvents can promote this.

    • Fix: Switch to anhydrous K₃PO₄ or Cs₂CO₃ .

Q: The C-3 position is reacting instead of (or with) the C-6 position.

Mechanism: The C-3 position is nucleophilic. If you are using electrophilic coupling partners or harsh C-H activation conditions, C-3 will react.

  • Fix: Ensure you are running a standard cross-coupling (Suzuki/Buchwald) where the imidazopyrazine is the electrophile (halide).

  • Note: If you need to functionalize C-3 later, keep it unsubstituted. If C-3 is interfering, block it with a halogen (Br/I) or run the reaction at lower temperatures (40-60°C) using a more active catalyst (e.g., Pd-162 / tBuBrettPhos ).

Module 3: Visualization of the Optimization Logic

The following decision tree illustrates the logical flow for optimizing the coupling based on observed byproducts.

OptimizationLogic Start Start: 6-Cl Coupling CheckResult Analyze LCMS/NMR Start->CheckResult LowConv Issue: Low Conversion (<30%) CheckResult->LowConv Stalled DeHalo Issue: Protodehalogenation (M-Cl -> M-H) CheckResult->DeHalo Mass = M-34 HomoC Issue: Homocoupling CheckResult->HomoC Dimer found Success Success: >90% Yield CheckResult->Success Sol_Ligand Action: Switch to XPhos Pd G3 (Steric bulk prevents N-poisoning) LowConv->Sol_Ligand Sol_Solvent Action: Remove Alcohols Use Anhydrous Dioxane or Toluene DeHalo->Sol_Solvent Sol_O2 Action: Degas Solvents vigorously (O2 promotes homocoupling) HomoC->Sol_O2

Caption: Troubleshooting decision tree for Pd-catalyzed coupling of 6-chloro-imidazo[1,2-a]pyrazine.

Module 4: Optimized Experimental Protocol

This protocol is designed for a Suzuki-Miyaura Coupling but can be adapted for Buchwald-Hartwig by changing the nucleophile and base (to NaOtBu).

Standard Operating Procedure (SOP-6Cl-IP)

Reagents:

  • 6-chloroimidazo[1,2-a]pyrazine (1.0 equiv)

  • Boronic Acid/Pinacol Ester (1.2 - 1.5 equiv)

  • Catalyst: XPhos Pd G3 (2.0 mol%)

    • Alternative: Pd(OAc)₂ (2 mol%) + XPhos (4 mol%)

  • Base: K₃PO₄ (3.0 equiv, finely ground)

  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

    • Note: Use strictly anhydrous Dioxane if dehalogenation is observed.

Step-by-Step:

  • Charge Solids: In a reaction vial, combine the aryl chloride, boronic acid, K₃PO₄, and the Pd-catalyst.

  • Inert Atmosphere: Seal the vial and purge with Argon or Nitrogen for 5 minutes. (Crucial to prevent homocoupling).

  • Solvent Addition: Add the degassed Dioxane/Water mixture via syringe.

  • Reaction: Heat to 80°C for 2-4 hours.

    • Tip: Do not exceed 100°C unless necessary; thermal instability of the pyrazine ring can lead to tars.

  • Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc) to remove palladium black. Wash with brine.

Module 5: Mechanistic Insight (Why this works)

The diagram below details the catalytic cycle, highlighting the critical "Danger Zone" where N-coordination competes with Oxidative Addition.

CatalyticCycle Pd0 Pd(0)-Ligand (Active Species) Coordination Danger Zone: N-Coordination (Off-Cycle) Pd0->Coordination Non-Bulky Ligands OxAdd Oxidative Addition (Rate Limiting for Cl) Pd0->OxAdd Bulky Ligands (XPhos) TransMet Transmetallation (Boronic Acid + Base) OxAdd->TransMet RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0

Caption: Catalytic cycle showing how bulky ligands prevent off-cycle N-coordination traps.

References

  • General Reactivity of Imidazo[1,2-a]pyrazines

    • Title: Palladium catalyzed one-pot sequential Suzuki cross-coupling-direct C-H functionalization of imidazo[1,2-a]pyrazines.[2]

    • Source: PubMed / NIH (Guchhait et al.)
    • URL:[Link]

  • Ligand Selection for Heteroaryl Chlorides

    • Title: A Highly Active Catalyst for Pd-Catalyzed Amination Reactions (BrettPhos/XPhos context).
    • Source: J. Am. Chem. Soc. (Buchwald et al.)[3]

    • URL:[Link]

  • Protodehalogenation Mechanisms

    • Title: Cross-Coupling and Dehalogenation Reactions Catalyzed by (NHC)Pd(allyl)Cl Complexes.[4][5]

    • Source: J. Org.[5][6] Chem. (Nolan et al.)[4][5]

    • URL:[Link]

  • Acalabrutinib Synthesis Context (Relevant Scaffold)

Sources

Technical Support Center: C3-Bromination of 6-Chloro-8-Methoxyimidazo[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Electrophilic Aromatic Substitution (EAS) / Halogenation Ticket Priority: High (Key Intermediate for Kinase Inhibitors)

Executive Summary

This guide addresses the C3-selective bromination of 6-chloro-8-methoxyimidazo[1,2-a]pyrazine . This scaffold is a critical pharmacophore, structurally related to key intermediates used in the synthesis of BTK inhibitors (e.g., Acalabrutinib).

The reaction relies on Electrophilic Aromatic Substitution (EAS) .[1] The C3 position is the most nucleophilic site due to the nitrogen lone pair contribution from the bridgehead nitrogen. While the reaction is generally favorable, the presence of the 8-methoxy group (electron-donating) activates the ring, increasing susceptibility to over-bromination and oxidation, while the 6-chloro group introduces electronic deactivation and solubility challenges.

Troubleshooting Guides (Q&A Format)

Category A: Reaction Stalling or Incomplete Conversion

Q: I have added 1.0 equivalent of NBS, but TLC/LCMS shows 30% starting material remaining after 4 hours. Should I add more NBS?

A: Do not add more NBS immediately. The "stall" is likely due to NBS degradation or solvent inhibition , not stoichiometry.

  • Root Cause 1 (NBS Purity): Commercial N-bromosuccinimide (NBS) degrades over time to form succinimide, bromine (

    
    ), and HBr. If your NBS is yellow/orange, it is impure. The actual titer of active bromonium (
    
    
    
    ) is lower than calculated.
  • Root Cause 2 (HBr Scavenging): The reaction generates succinimide as a byproduct. If the reaction is run in a non-polar solvent (like DCM) without a base, the protonated intermediate may stall the catalytic cycle.

  • Solution:

    • Check Reagent: If NBS is yellow, recrystallize it from hot water (dried under vacuum) to obtain white crystals.

    • Solvent Switch: Switch to DMF (N,N-Dimethylformamide) or MeCN (Acetonitrile) . Polar aprotic solvents stabilize the charged Wheland intermediate, accelerating the reaction.

    • Stoichiometry: Only if NBS is pure, add 0.1 eq extra NBS.

Category B: Impurity Profile (Over-bromination & Hydrolysis)

Q: I see a new impurity (M+1 = +79/81 mass shift) and a polar impurity (M-14). What is happening?

A: You are observing over-bromination and acid-catalyzed demethylation.

  • Over-bromination (M+79/81): The 8-methoxy group strongly activates the ring. If you use >1.1 eq of NBS or high temperatures (>RT), bromine may add to the C5 position or the phenyl ring (if a pendant group exists).

  • Demethylation (M-14): The "M-14" peak corresponds to the hydrolysis of the 8-methoxy group to the 8-hydroxy (lactam) tautomer. This is caused by HBr generation in the reaction.[2]

  • Solution:

    • Temperature Control: Maintain reaction at

      
       during NBS addition.
      
    • Acid Scavenger: Add a weak base like NaHCO

      
        or 2,6-lutidine  (0.5 eq) to neutralize HBr in situ, protecting the methoxy group.
      
Category C: Isolation & Color Issues

Q: The reaction mixture turned dark red/brown. Is the product decomposing?

A: The color indicates free Bromine (


). 
  • Cause: Decomposition of NBS or radical bromination pathways triggered by light.

  • Risk: Free

    
     is less selective than NBS and promotes side reactions.
    
  • Solution:

    • Quench: Immediately quench with 10% aqueous Sodium Thiosulfate (

      
      ) . This reduces red 
      
      
      
      to colorless bromide.
    • Light Protection: Wrap the flask in aluminum foil. Imidazo[1,2-a]pyrazines are photosensitive; light can trigger radical polymerization.

Technical Data & Solvent Selection

Table 1: Solvent Effects on C3-Bromination

SolventReaction RateSolubilitySelectivityRecommendation
DMF Very FastExcellentGoodPreferred (Standard)
MeCN FastGoodExcellentAlternative (Cleaner workup)
DCM SlowModerateHighUse only if substrate is very soluble
THF ModerateGoodPoorAvoid (Can react with

)

Visualized Mechanism & Workflow

Figure 1: Reaction Mechanism & Regioselectivity

Caption: The C3 position is activated by the bridgehead nitrogen. The 8-OMe group stabilizes the cationic intermediate, while HBr byproduct must be managed.

G SM 6-chloro-8-methoxy imidazo[1,2-a]pyrazine Inter Wheland Intermediate (Cationic Sigma Complex) SM->Inter Nucleophilic Attack (C3) NBS NBS (Electrophile) NBS->Inter Br+ Transfer Prod 3-bromo-6-chloro- 8-methoxyimidazo[1,2-a]pyrazine Inter->Prod Deprotonation (-H+) Side Side Reaction: Demethylation (8-OH) Inter->Side HBr / H2O Attack

Figure 2: Troubleshooting Decision Tree

Caption: Step-by-step logic for diagnosing low yield or impurity formation.

Troubleshooting Start Issue: Incomplete Conversion CheckColor Is Rxn Color Dark Red? Start->CheckColor CheckSolubility Is Substrate Soluble? CheckColor->CheckSolubility No (Pale Yellow) Action1 Quench (Na2S2O3) Recrystallize NBS CheckColor->Action1 Yes (Free Br2) CheckNBS Check NBS Quality CheckNBS->Action1 Old/Yellow NBS Action3 Add 0.1 eq NBS Monitor via LCMS CheckNBS->Action3 White/Crystalline NBS CheckSolubility->CheckNBS Yes (Clear) Action2 Switch to DMF Increase Temp to RT CheckSolubility->Action2 No (Suspension)

Standard Operating Procedure (SOP)

Protocol: Synthesis of 3-bromo-6-chloro-8-methoxyimidazo[1,2-a]pyrazine

  • Preparation:

    • Charge 6-chloro-8-methoxyimidazo[1,2-a]pyrazine (1.0 eq) into a round-bottom flask.

    • Add DMF (5-10 volumes). Stir until fully dissolved.

    • Cool the mixture to

      
        (ice/water bath).
      
  • Bromination:

    • Dissolve NBS (1.05 eq) in a minimal amount of DMF.

    • Add the NBS solution dropwise to the substrate over 15-30 minutes. Note: Exothermic.

    • Protect from light (aluminum foil).

    • Allow to warm to Room Temperature (RT) and stir for 1-2 hours.

  • Monitoring:

    • Check HPLC/TLC. Target: <2% Starting Material.

    • If SM remains: Add 0.05 eq NBS.

  • Workup (Precipitation Method):

    • Pour the reaction mixture into ice-cold water (10 volumes) with vigorous stirring.

    • The product should precipitate as a solid.

    • Filter the solid and wash with water (

      
      ) to remove residual DMF and succinimide.
      
    • Dry under vacuum at

      
      .
      
  • Purification (If necessary):

    • Recrystallization from Ethanol/Water or Flash Column Chromatography (Hexane/EtOAc).

References

  • World Intellectual Property Organization (WIPO). (2013). Novel substituted imidazo[1,5-a]pyrazines as BTK inhibitors. (Patent No.[3] WO2013010868).[3][4]

    • Context: Describes the synthesis of Acalabrutinib intermediates, including bromination conditions for the imidazo-pyrazine core.
  • Common Organic Chemistry. (n.d.). Bromination with NBS (N-Bromosuccinimide).

    • Context: General mechanistic details and solvent effects for NBS bromin
  • National Institutes of Health (NIH) - PubChem. (2025). 3-bromo-6,8-dichloroimidazo[1,2-a]pyrazine Compound Summary.

    • Context: Structural data and physical properties of closely related halogen
  • Bagdi, A. K., et al. (2020). Recent Advances in the C3-Functionalization of Imidazo[1,2-a]pyridines. Asian Journal of Organic Chemistry.

    • Context: Mechanistic validation of C3-regioselectivity in imidazo-fused heterocycles.

Sources

Minimizing side reactions during nucleophilic substitution at C8 position

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Topic: Minimizing Side Reactions in C8 Nucleophilic Substitution (


)
Ticket ID:  C8-SNAR-OPT-001
Assigned Specialist:  Senior Application Scientist, Heterocyclic Chemistry Division

Core Logic: The Reactivity Paradox

Before troubleshooting, you must understand the electronic "tug-of-war" at the C8 position. The C8 carbon is intrinsically electron-deficient due to the electronegativity of the adjacent nitrogens (N7 and N9). However, it is often not deficient enough to undergo facile


 without harsh conditions, yet these same harsh conditions trigger the destruction of the purine core.
The Mechanism of Failure

The most common catastrophic failure is pyrimidine ring degradation .

  • Nucleophilic Attack: The nucleophile (or hydroxide from wet solvent) attacks C8.[1]

  • Anionic Intermediate: A negative charge develops on N7.[1]

  • Ring Opening: Instead of expelling the leaving group (Halogen), the unstable intermediate collapses, cleaving the N7-C8 bond or the C2-N3 bond in the pyrimidine ring, leading to formyl-amino-pyrimidines (useless debris).

Troubleshooting Wizard

Use this section to diagnose your specific experimental failure.

Scenario A: "My reaction is dead. Starting material is untouched."

Diagnosis: Insufficient electrophilicity at C8. Root Cause: The purine ring is too electron-rich (e.g., presence of


 or 

at C6). The lone pair donation from N7/N9 is deactivating the C8-Halogen bond.
  • Fix 1 (The N-Oxide Switch): Oxidize N7 using

    
    -CPBA prior to substitution. The N-oxide creates a positive dipole that dramatically increases susceptibility to nucleophilic attack at C8.
    
  • Fix 2 (Leaving Group Swap): If using 8-bromo, switch to 8-fluoro (if accessible) or 8-sulfonyl derivatives. Fluorine is a superior leaving group for

    
     due to the high electronegativity of F stabilizing the transition state, despite the stronger C-F bond.
    
  • Fix 3 (Acid Catalysis): Add a mild Lewis Acid (e.g.,

    
    ) or Brønsted acid (TFA). Protonation/coordination of N7 pulls electron density, activating C8. Warning: This may inhibit amine nucleophiles.
    
Scenario B: "I see multiple spots and 'black tar'."

Diagnosis: Ring opening or polymerization. Root Cause: Conditions are too basic or the temperature is too high, causing the "Ring Opening" mechanism described above.

  • Fix 1 (Base Sterics): Switch from small bases (NaOH,

    
    ) to bulky, non-nucleophilic bases like DIPEA (Hünig's base)  or CsF . Small bases can act as nucleophiles themselves, attacking C8 or C2.
    
  • Fix 2 (Water Exclusion): Strictly dry solvents are required. Hydroxide (generated from trace water + base) is a potent ring-opener. Use molecular sieves in your DMSO/DMF.

  • Fix 3 (Microwave Pulse): Switch from prolonged thermal heating (oil bath) to Microwave irradiation. High energy for short duration favors the substitution kinetic product over the thermodynamic degradation pathway.

Scenario C: "I'm getting substitution at C6 instead of C8."

Diagnosis: Regioselectivity failure. Root Cause: If you are using a 6,8-dihalopurine, C6 is kinetically much faster to react (


) than C8.
  • Fix: You cannot force C8 attack over C6 in a dihalo-system using standard

    
    . You must either:
    
    • React C6 first with a dummy nucleophile or protecting group.

    • Use a specific Pd-catalyzed cross-coupling (Buchwald-Hartwig) which can sometimes distinguish the positions based on steric/electronic ligand tuning (though this guide focuses on

      
      ).
      

Visual Troubleshooting Logic

The following diagram outlines the decision process for optimizing your C8 substitution.

C8_Troubleshooting Start Experimental Outcome? NoRxn No Reaction / Low Yield Start->NoRxn Degradation Complex Mixture / Ring Opening Start->Degradation WrongIso Wrong Regioisomer (C6 attack) Start->WrongIso Act1 Is C6 Electron Donating? (e.g., -NH2, -OMe) NoRxn->Act1 BaseCheck Base used? Degradation->BaseCheck SubCheck Substrate is 6,8-dihalo? WrongIso->SubCheck Sol1 Strategy: Electronic Activation Act1->Sol1 Detail1 1. Convert to N-Oxide (mCPBA) 2. Use Lewis Acid (ZnBr2) 3. Switch Br -> F Sol1->Detail1 Sol2 Strategy: Steric Control & Drying BaseCheck->Sol2 Detail2 1. Switch NaOH -> DIPEA/CsF 2. Dry Solvents (DMSO < 50ppm H2O) 3. Lower Temp or Microwave Sol2->Detail2 Sol3 Strategy: Sequential Functionalization SubCheck->Sol3 Detail3 C6 reacts faster than C8 in SNAr. Must protect C6 or react it first. Sol3->Detail3

Caption: Decision matrix for diagnosing C8-purine functionalization failures. Blue nodes indicate observation, Green nodes indicate strategic pivot.

Optimized Protocol: C8-Amination of 8-Bromoadenosine

This protocol is designed to minimize hydrolysis and ring opening.

Reagents:

  • Substrate: 8-Bromo-2',3',5'-tri-O-acetyladenosine (Protection of sugar is crucial to prevent side reactions).

  • Nucleophile: Primary/Secondary Amine (2.0 equiv).

  • Base: DIPEA (3.0 equiv) - Avoid inorganic bases.

  • Solvent: Anhydrous DMSO (stored over 4Å sieves).

Step-by-Step:

  • Preparation: In a microwave vial, dissolve the protected purine (1.0 mmol) in anhydrous DMSO (0.2 M concentration).

  • Addition: Add DIPEA followed by the amine. Note: If the amine is a salt (e.g., hydrochloride), add extra DIPEA to release the free base.

  • Deoxygenation: Sparge with Argon for 5 minutes. (Oxygen can promote radical side reactions at C8).

  • Reaction:

    • Method A (Thermal): Heat to 65°C. Monitor by LCMS every 2 hours. Do not exceed 80°C.

    • Method B (Microwave - Preferred): Heat at 100°C for 15-30 minutes.

  • Workup: Dilute with EtOAc, wash 3x with water (to remove DMSO), then brine. Dry over

    
    .
    
  • Purification: Flash chromatography.

Data Summary: Solvent Effects on C8 Substitution

SolventDielectric Constant

Rate
Risk of DegradationRecommendation
DMSO 47HighModeratePreferred (Must be dry)
DMF 38HighHigh (Hydrolysis)Use if DMSO fails; difficult to remove
NMP 32HighHighGood for high temp, hard to remove
EtOH 24LowLowToo slow for deactivated C8
THF 7.5Very LowLowUnsuitable for

Frequently Asked Questions (FAQ)

Q: Can I use 8-chloropurine instead of 8-bromopurine? A: Yes, but expect significantly slower kinetics (approx. 10-50x slower). Chlorine is a poorer leaving group in this context. You will likely need higher temperatures, which increases the risk of ring opening. If you must use Cl, consider converting it to 8-Iodo using NaI/HI first (Finkelstein-like) or using Pd-catalysis.

Q: Why is my product turning into a violet/dark mixture? A: This is often a sign of "purine polymerization" or oxidation of the amine nucleophile. Ensure you are under an inert atmosphere (Argon/Nitrogen). If you are using an aniline nucleophile, they are prone to oxidation; add an antioxidant like BHT if strictly necessary, or switch to a glovebox.

Q: I need to introduce a Carbon nucleophile (e.g., Methyl, Phenyl). Can I use


? 
A:  Generally, No . Carbon nucleophiles (Grignards, Lithiates) are too basic and will attack the pyrimidine ring (C6) or deprotonate N9/N7 before displacing the C8-halogen. For C-C bond formation at C8, you must  switch to Transition Metal Catalysis (Suzuki, Stille, or Sonogashira coupling) [1, 2].

References

  • Hocek, M. (2003). "Synthesis of purine derivatives by cross-coupling reactions." European Journal of Organic Chemistry, 2003(14), 2455-2482. Link

  • Qu, G. R., et al. (2015). "Recent advances in the synthesis of C8-substituted purine nucleosides." RSC Advances, 5, 9963-9988. Link

  • Gundersen, L. L., et al. (2010). "Regioselectivity in Nucleophilic Substitution of Purines." Tetrahedron, 66(45), 8645-8653. Link

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th Ed.). Wiley-Blackwell. (Chapter 24: Purines). Link

Sources

Validation & Comparative

Technical Guide: LC-MS/MS Structural Elucidation of Methoxy-Imidazopyrazines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: LC-MS Fragmentation Patterns of Methoxy-Substituted Imidazopyrazines Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The imidazo[1,2-a]pyrazine scaffold is a privileged structure in medicinal chemistry, serving as the core for Btk inhibitors (e.g., Entospletinib analogs) and bioluminescent substrates (Coelenterazine). However, the introduction of methoxy (


) substituents creates complex mass spectral behaviors that can confound metabolite identification.

This guide provides a comparative analysis of Methoxy-Substituted Imidazopyrazines (MeO-IP) versus their Hydroxy-Metabolites (HO-IP) and Unsubstituted Analogs . We focus on distinguishing in-source fragmentation from true metabolic biotransformation, a critical quality attribute in early-stage drug discovery.

Part 1: The Scaffold & The Challenge

The Chemical Context

Imidazo[1,2-a]pyrazine is an electron-deficient fused heterocycle. When substituted with an electron-donating methoxy group, the ionization efficiency in Electrospray Ionization (ESI+) typically increases. However, the lability of the


 bond under Collision-Induced Dissociation (CID) leads to aggressive neutral losses that can mask the molecular ion (

).
The Core Problem: Fragment or Metabolite?

In metabolic stability assays (microsomal incubation), a common biotransformation is O-demethylation (


).
  • True Metabolite: The enzyme converts

    
    .
    
  • In-Source Fragment: The mass spectrometer strips a methyl radical (

    
    ) or formaldehyde (
    
    
    
    ) from the parent drug.

Distinguishing these requires precise understanding of the fragmentation energy barriers described below.

Part 2: Comparative Fragmentation Analysis

The following table compares the spectral signatures of a Methoxy-IP parent against its two primary "alternatives" encountered in drug development: the Hydroxy-metabolite and the De-methoxy analog.

Table 1: Spectral Fingerprint Comparison
FeatureMethoxy-IP (Parent) Hydroxy-IP (Metabolite) Des-Methoxy Analog
Precursor Ion



Dominant Neutral Loss

(15 Da) &

(30 Da)

(28 Da)

(27 Da)
Fragmentation Energy Low (Labile bond)High (Stable phenol-like)High (Rigid heterocycle)
Diagnostic Ion

(Radical Cation)

(Keto-enol)
Ring cleavage fragments
Mechanism Homolytic cleavage favored by resonance stabilization.Tautomerization followed by CO ejection.Retro-Diels-Alder (RDA).
Key Insight: The "Methyl Radical" Flag

Unlike most even-electron ions (


) in ESI which fragment to other even-electron ions (neutral loss of molecules), Methoxy-IPs frequently violate the "Even-Electron Rule" by losing a methyl radical (

, 15 Da) to form a stable radical cation. If you see a -15 Da loss, it is diagnostic of the methoxy group, not the hydroxy metabolite.

Part 3: Mechanistic Pathways (The "Why")

To interpret the spectra accurately, one must understand the causality of the bond breaks.

Primary Pathway: Radical Driven Cleavage

The imidazo[1,2-a]pyrazine ring can stabilize the radical formed after methyl loss.

  • Excitation: The protonated methoxy group is vibrationally excited.

  • Homolysis: The

    
     bond breaks.
    
  • Stabilization: The resulting oxygen radical delocalizes into the pyrazine ring, forming a distonic ion.

Secondary Pathway: Formaldehyde Loss

Alternatively, a 4-membered transition state allows for the elimination of formaldehyde (


), resulting in a net loss of 30 Da. This restores the neutral charge to the site but leaves a reactive cation.
Visualization of Pathways

The following diagram illustrates the competing pathways for a generic 8-methoxyimidazo[1,2-a]pyrazine.

FragmentationPathways Figure 1: Competing Fragmentation Pathways of Methoxy-Imidazopyrazines Parent Parent: Methoxy-IP [M+H]+ (m/z 300) Radical Radical Cation [M-15]+ (m/z 285) (Diagnostic) Parent->Radical - •CH3 (15 Da) Homolytic Cleavage Formaldehyde Formaldehyde Loss [M-30]+ (m/z 270) Parent->Formaldehyde - CH2O (30 Da) Rearrangement RDA RDA Fragment Ring Opening Parent->RDA High Energy Collision CO_Loss CO Loss [M-15-28]+ Radical->CO_Loss - CO (28 Da)

Caption: Figure 1: The dual-pathway fragmentation showing the competition between radical loss (diagnostic) and rearrangement.[1][2]

Part 4: Experimental Protocol

To replicate these results and validate the presence of methoxy groups versus metabolites, follow this self-validating protocol.

System Suitability & Setup
  • Instrument: Q-TOF or Orbitrap (High Resolution required for radical differentiation).

  • Column: C18 Reverse Phase (e.g., Waters BEH C18,

    
    , 
    
    
    
    ).
  • Mobile Phase A:

    
     Formic Acid in Water (Proton source).[3][4]
    
  • Mobile Phase B: Acetonitrile (Aprotic solvent prevents suppression).

Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve compound to

      
       in 50:50 MeOH:H2O.
      
    • Control: Prepare the O-desmethyl analog (hydroxy) if available.

  • Source Optimization (The "Soft" Start):

    • Set Source Temperature to

      
       to prevent thermal degradation.
      
    • Set Cone Voltage/Declustering Potential to minimal (e.g., 20V).

    • Validation: Ensure the parent

      
       is the base peak (>90% intensity). If 
      
      
      
      is present in MS1, the source is too harsh.
  • Energy Ramping (The "Hard" Check):

    • Acquire MS/MS spectra at stepped Collision Energies (CE): 10, 20, 40 eV.

    • Observation:

      • At 10-20 eV , Methoxy-IPs will show distinct

        
         peaks.
        
      • Hydroxy-IPs will remain stable or show

        
         (
        
        
        
        ) or
        
        
        (
        
        
        ).
  • Data Processing:

    • Extract Ion Chromatograms (EIC) for Parent, Parent-14 (Metabolite), and Parent-15 (Fragment).

    • If Parent-14 and Parent-15 co-elute perfectly, it is an In-Source Fragment .

    • If they separate chromatographically, it is a Metabolite .

Analytical Workflow Diagram

Workflow Figure 2: Decision Tree for Distinguishing Fragments from Metabolites Start Sample Injection LC LC Separation (Gradient Elution) Start->LC ESI ESI Source (Soft vs Hard) LC->ESI Decision MS1 Spectrum Check ESI->Decision Path_Frag Co-eluting [M-15]+ Decision->Path_Frag Same RT Path_Metab Shifted RT [M-14]+ Decision->Path_Metab Different RT MS2 MS/MS Acquisition (Stepped CE) Path_Frag->MS2 Path_Metab->MS2 Result Structural Assignment MS2->Result

Caption: Figure 2: Logical workflow to distinguish in-source fragmentation from metabolic biotransformation based on retention time (RT).

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Foundational text on radical loss mechanisms).

  • Kerns, E. H., & Di, L. (2008). Drug-like Properties: Concepts, Structure Design and Methods. Academic Press. (Metabolic stability protocols).

  • Holčapek, M., et al. (2010). "Fragmentation behavior of imidazo[1,2-a]pyrazine derivatives." Journal of Mass Spectrometry. (Specific scaffold fragmentation).

  • NIST Mass Spectrometry Data Center. (2023). NIST Chemistry WebBook, SRD 69. (Reference spectra for heterocycles).

Sources

Comparative Guide: Kinase Selectivity of Imidazopyrazine vs. Imidazopyridine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of Imidazo[1,2-a]pyrazine and Imidazo[1,2-a]pyridine scaffolds in the context of kinase inhibitor discovery.

Executive Summary

In the landscape of kinase inhibitor design, fused bicyclic heteroaromatics are privileged structures due to their ability to mimic the adenine ring of ATP. Among these, Imidazo[1,2-a]pyridine and Imidazo[1,2-a]pyrazine represent two of the most versatile scaffolds.

While they share a common fused geometry, the introduction of a second nitrogen atom in the six-membered ring of the Imidazo[1,2-a]pyrazine dramatically alters the physicochemical properties, hydrogen bonding potential, and kinase selectivity profiles compared to the parent Imidazo[1,2-a]pyridine .

  • Imidazo[1,2-a]pyridine: Often favored for its lipophilicity and ability to target hydrophobic pockets (e.g., p38 MAPK, RET, CDK4/6). It relies heavily on the N1 nitrogen for hinge binding.

  • Imidazo[1,2-a]pyrazine: Characterized by lower lipophilicity and an additional H-bond acceptor (N7). This scaffold is frequently privileged for PI3K/mTOR, Aurora kinase, and CHK1 inhibition, where the extra nitrogen interacts with specific water networks or polar residues in the solvent-exposed regions.

Structural & Physicochemical Analysis[1][2][3][4]

The core difference lies in the 6-membered ring. This subtle atomic change dictates the "vector" of substituents and the electronic landscape of the hinge-binding motif.

Scaffold Architecture
FeatureImidazo[1,2-a]pyridineImidazo[1,2-a]pyrazine
Core Structure Pyridine fused to ImidazolePyrazine fused to Imidazole
Heteroatoms 2 Nitrogens (N1, N4-bridge)3 Nitrogens (N1, N4-bridge, N7 )
H-Bond Acceptors N1 (Strong)N1 (Strong), N7 (Weak/Moderate)
Lipophilicity (cLogP) Higher (More hydrophobic)Lower (More polar)
Solubility ModerateGenerally Higher
Metabolic Liability Oxidation at C3, C5, C8Oxidation at C3, C5, C8; N-oxide formation
Hinge Binding Modes

Both scaffolds typically bind to the kinase hinge region via the N1 atom (acceptor) and an exocyclic substituent at C3 or C8 (donor).

  • Imidazo[1,2-a]pyridine: The C-H bonds at positions 5, 6, 7, and 8 create a hydrophobic surface. This is ideal for kinases with a hydrophobic "gatekeeper" or back-pocket region (e.g., p38

    
    ).
    
  • Imidazo[1,2-a]pyrazine: The N7 nitrogen introduces a polar patch in the 6-membered ring. In many binding modes (e.g., PI3K

    
    ), this nitrogen can interact with conserved water molecules or repel hydrophobic residues, thereby acting as a "negative selector" to avoid off-target binding to kinases that require a purely hydrophobic interface at that position.
    

Kinase Selectivity Profiles

Imidazo[1,2-a]pyridine: The Hydrophobic Specialist

This scaffold is historically associated with p38 MAPK and CDK inhibitors. The lack of the N7 nitrogen allows it to pack tightly against hydrophobic residues like Methionine or Phenylalanine in the gatekeeper region.

  • Key Targets: p38 MAPK, RET (covalent inhibitors), CDK4/6, TGF-

    
    R1 (ALK5).
    
  • Selectivity Mechanism: Selectivity is often achieved by extending substituents from the C3 position into the solvent front or the C6 position into the hydrophobic back pocket.

  • Case Study: RET Inhibitors. Substitutions at the C6 position of imidazo[1,2-a]pyridine allow for specific targeting of RET solvent-front mutations, leveraging the scaffold's rigidity to maintain potency against V804M/L gatekeeper mutations.

Imidazo[1,2-a]pyrazine: The Polar Modulator

The pyrazine core is prominent in inhibitors of the PI3K/Akt/mTOR pathway and Aurora Kinases .

  • Key Targets: mTOR, PI3K (

    
    , 
    
    
    
    ), Aurora A/B, CHK1, ACK1.
  • Selectivity Mechanism: The N7 nitrogen reduces lipophilicity (lowering non-specific binding) and provides an electronic repulsion against kinases with electronegative residues in the corresponding binding pocket area.

  • Case Study: CHK1 vs. MK2 Switch. A pivotal study demonstrated that subtle modifications on the imidazo[1,2-a]pyrazine core could switch selectivity between CHK1 (Checkpoint Kinase 1) and MK2 (MAPKAPK2). The pyrazine nitrogen was essential for maintaining the water-mediated network required for CHK1 potency, which was less critical for MK2.

Comparative Data Summary
Target FamilyImidazo[1,2-a]pyridine PotencyImidazo[1,2-a]pyrazine PotencySelectivity Driver
p38 MAPK High (+++)Moderate (+)Hydrophobic packing at C6/C7 favored by pyridine.
PI3K / mTOR Moderate (++)High (+++)N7 interaction with solvent/water network.
Aurora A/B Moderate (+)High (+++)Polarity of pyrazine fits Aurora ATP pocket electrostatics.
RET (V804M) High (+++)Moderate (++)C6 vectors in pyridine allow optimal gatekeeper avoidance.

Visualizing the Signaling Context

The following diagram illustrates the primary signaling pathways targeted by these scaffolds, highlighting where the selectivity divergence occurs.

KinasePathways cluster_Pyrazine Imidazo[1,2-a]pyrazine Targets cluster_Pyridine Imidazo[1,2-a]pyridine Targets RTK Receptor Tyrosine Kinases (RET, EGFR) PI3K PI3K (Class I) RTK->PI3K Recruitment Ras Ras/Raf RTK->Ras p38 p38 MAPK RTK->p38 Stress PIP3 PIP3 PI3K->PIP3 Akt Akt (PKB) PIP3->Akt mTOR mTORC1/2 Akt->mTOR Activation MEK MEK1/2 Ras->MEK ERK ERK1/2 MEK->ERK MK2 MK2 p38->MK2 CellCycle Cell Cycle (Aurora, CHK1)

Caption: Divergence of primary targets. Imidazopyrazines (Green zone) cluster around the PI3K/mTOR and Cell Cycle axes, while Imidazopyridines (Blue zone) dominate the MAPK/Stress and RTK axes.

Experimental Protocol: Assessing Selectivity

To validate the selectivity differences described above, a rigorous Kinase Selectivity Profiling workflow is required. This protocol combines biochemical screening with cellular target engagement.

Workflow Overview

SelectivityWorkflow cluster_Biochem Phase 1: Biochemical Screen cluster_Cell Phase 2: Cellular Validation Compound Lead Compound (Pyridine vs Pyrazine) Panel Kinome Panel (ADP-Glo / Binding) Compound->Panel HitCall Hit Identification (>50% Inhib @ 1µM) Panel->HitCall HitCall->Compound Inactive (Redesign) Kd Kd Determination (Dose-Response) HitCall->Kd Active NanoBRET Target Engagement (NanoBRET™) Kd->NanoBRET Selectivity Window < 10x Pheno Phenotypic Assay (Viability/Western) NanoBRET->Pheno

Caption: Integrated workflow for validating scaffold selectivity, moving from high-throughput biochemical panels to cellular engagement.

Detailed Protocol (ADP-Glo™ Kinase Profiling)

Objective: Determine the selectivity profile of an imidazo[1,2-a]pyrazine derivative against a panel of 24 representative kinases.

Materials:

  • Recombinant Kinases (e.g., Promega Kinase Selectivity Profiling System).

  • Substrates (Peptide/Protein specific to kinase).

  • ADP-Glo™ Reagent (Promega).

  • 384-well white, low-volume plates.

Step-by-Step Procedure:

  • Compound Preparation: Prepare 100x stocks of the inhibitor in 100% DMSO. Dilute to 4x working concentration in Kinase Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • Enzyme Reaction Assembly:

    • Dispense 1 µL of Kinase Working Stock into wells.

    • Add 1 µL of Compound (or DMSO control). Incubate for 10 min at RT to allow equilibrium binding.

    • Add 2 µL of ATP/Substrate Mix to initiate the reaction.

    • Critical Step: Ensure ATP concentration is at

      
       for each kinase to normalize for ATP competition.
      
  • Incubation: Incubate at Room Temperature for 60 minutes.

  • ADP Detection:

    • Add 4 µL of ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min.

    • Add 8 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 min.

  • Data Acquisition: Measure luminescence using a plate reader (e.g., GloMax).

  • Analysis: Calculate % Inhibition relative to No-Enzyme (0% activity) and No-Compound (100% activity) controls.

Interpretation
  • High Selectivity: >50-fold difference in

    
     between primary target and nearest off-target.
    
  • Scaffold Effect: If the Imidazo[1,2-a]pyrazine compound shows inhibition of CLK or DYRK kinases (common off-targets for this core), structural modification at the C8 position may be required to induce steric clash.

References

  • Imidazo[1,2-a]pyrazine vs Imidazo[1,2-c]pyrimidine Selectivity Switch: Meng, Z., et al. (2013).[1] "Potency switch between CHK1 and MK2: discovery of imidazo[1,2-a]pyrazine- and imidazo[1,2-c]pyrimidine-based kinase inhibitors." Bioorganic & Medicinal Chemistry Letters.

  • Imidazo[1,2-a]pyridine Binding Mode (RET Inhibitors): Kim, H., et al. (2023).[2] "Hinge binder modification into imidazopyridine for targeting actionable mutations of RET kinase." RSC Medicinal Chemistry.

  • Imidazo[1,2-a]pyrazine in Aurora Kinase Inhibition: Stubbs, C.J., et al. (2015). "Structure-based design of imidazo[1,2-a]pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells." Bioorganic & Medicinal Chemistry.

  • Kinase Selectivity Profiling Protocol: Promega Corporation. "Kinase Selectivity Profiling System Technical Manual."

  • Proteome Selectivity of Imidazopyrazines: Gao, Y., et al. (2025).[3][4] "Proteome selectivity profiling of photoaffinity probes derived from imidazopyrazine-kinase inhibitors." Nature Communications / ChemRxiv.

Sources

Strategic Validation of C6-Substituted Imidazo[1,2-a]pyrazines: A Comparative SAR Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The imidazo[1,2-a]pyrazine scaffold represents a "privileged structure" in kinase inhibitor discovery, offering a distinct advantage over its bioisostere, imidazo[1,2-a]pyridine. While the pyridine core often yields higher intrinsic potency due to increased lipophilicity, it frequently suffers from poor solubility and rapid metabolic clearance.

This guide focuses on the C6-position of the imidazo[1,2-a]pyrazine core. In many kinase binding modes (e.g., IGF-1R, Aurora, BTK), the C6 vector directs substituents toward the hydrophobic back-pocket or the gatekeeper residue, making it a critical determinant of selectivity and potency. This guide objectively compares C6-substituted imidazopyrazines against their C8-regioisomers and pyridine analogs, providing a roadmap for validation.

Part 1: The Scaffold Landscape & The "Nitrogen Switch"

When optimizing a kinase inhibitor, the decision to switch from a 1-nitrogen core (imidazo[1,2-a]pyridine) to a 2-nitrogen core (imidazo[1,2-a]pyrazine) is a strategic "Nitrogen Walk."

The Core Comparison
FeatureImidazo[1,2-a]pyridine Imidazo[1,2-a]pyrazine Impact on Drug Design
H-Bond Acceptors 1 (N1)2 (N1, N4)N4 in pyrazine lowers LogP (approx. 1.0 unit) and improves solubility.
pKa (Conj. Acid) ~6.8 (Pyridine-like)~3.0 (Pyrazine-like)Pyrazine is less basic, reducing lysosomal trapping and hERG liability.
Metabolic Stability Low to ModerateModerate to HighPyrazine ring is electron-deficient, resisting oxidative metabolism better than the pyridine ring.
The C6 vs. C8 Vector
  • C6-Substitution: Typically points into the ATP-binding pocket's hydrophobic regions (Gatekeeper/Back cleft). This is the Potency Vector.

  • C8-Substitution: Typically points toward the Solvent Front . This is the Property Vector (used to append solubilizing groups like morpholines or piperazines).

Part 2: Comparative SAR Analysis

To validate the C6-substituted imidazopyrazine, we compare it against two alternatives: the Core Bioisostere (Pyridine) and the Regioisomer (C8-substituted).

Representative Data Profile

Hypothetical data based on consensus literature trends for Type I Kinase Inhibitors (e.g., IGF-1R/Aurora).

Compound IDScaffoldSubstitutionIC50 (Target Kinase)Selectivity (vs. Homolog)LogD (pH 7.4)Cl_int (Human Microsomes)
IMP-C6 (Lead) Imidazo[1,2-a]pyrazine C6-Aryl 12 nM >50x 2.4 15 µL/min/mg
IMP-C8 (Alt)Imidazo[1,2-a]pyrazineC8-Aryl450 nM>10x2.112 µL/min/mg
IPY-C6 (Bio)Imidazo[1,2-a]pyridineC6-Aryl4 nM>20x3.885 µL/min/mg
Analysis of Performance
  • Potency vs. Properties (IMP-C6 vs. IPY-C6): The pyridine analog (IPY-C6) is slightly more potent (4 nM vs 12 nM) likely due to higher lipophilic contact. However, its LogD (3.8) is dangerously high, correlating with the rapid microsomal clearance (85 µL/min/mg). The C6-imidazopyrazine retains single-digit nanomolar potency but brings the LogD into the "Golden Triangle" (2.0–3.0), significantly improving metabolic stability.

  • Vector Validation (IMP-C6 vs. IMP-C8): Moving the aryl group to C8 (IMP-C8) causes a 37-fold drop in potency (450 nM). This validates that for this specific binding mode, the C6 vector is essential for engaging the hydrophobic spine, whereas C8 is likely pointing into solvent where a hydrophobic aryl group incurs an energetic penalty.

Part 3: Mechanistic Validation & Logic

To scientifically validate the C6-imidazopyrazine, you must prove the Mechanism of Action (MoA) .

The Binding Mode Hypothesis

The C6-substituent (often an aryl or heteroaryl ring) exploits the "Gatekeeper" residue.

  • Validation Step: If the target kinase has a small gatekeeper (e.g., Threonine), the C6-bulky group fits. If you mutate the gatekeeper to a bulky residue (e.g., Methionine) and potency is lost, the C6-trajectory is validated.

The "Water Bridge" Effect

The N4-nitrogen of the pyrazine core often participates in a water-mediated hydrogen bond network that the pyridine core lacks.

  • Validation Step: Compare thermodynamic signatures (ITC). Pyrazines often show a more favorable enthalpy (

    
    ) contribution due to this specific water network compared to pyridines.
    

Part 4: Experimental Protocols

A. Synthesis: The Groebke-Blackburn-Bienaymé (GBB) Route

Why this route? It allows rapid diversity generation at C6 (via the aldehyde) and C8 (via the amine).

Protocol:

  • Reagents: 2-aminopyrazine (1.0 eq), Aryl Aldehyde (1.0 eq), Isocyanide (1.0 eq).

  • Catalyst: Scandium Triflate (5-10 mol%) or Iodine (catalytic).

  • Conditions: Dissolve in MeOH:DCM (1:1). Stir at RT for 12h or Microwave at 100°C for 30 min.

  • Workup: Filter precipitate or purify via Flash Chromatography (0-10% MeOH in DCM).

  • Validation: 1H-NMR must show the characteristic singlet for the imidazole proton (H2/H3 region).

B. Microsomal Stability Assay (Metabolic Validation)

Why this assay? To prove the "Pyrazine Advantage" over Pyridine.

Protocol:

  • Preparation: Incubate test compound (1 µM) with pooled Human Liver Microsomes (0.5 mg/mL) in phosphate buffer (pH 7.4).

  • Initiation: Add NADPH-generating system (Mg2+, Glucose-6-phosphate, G6PDH).

  • Sampling: Quench aliquots at 0, 5, 15, 30, and 60 min into ice-cold acetonitrile containing internal standard (e.g., Warfarin).

  • Analysis: LC-MS/MS. Plot ln(% remaining) vs. time.

  • Calculation:

    
    .
    
  • Success Criteria: Imidazopyrazine

    
     should be < 50% of the Imidazopyridine analog.
    

Part 5: Visualization & Workflows

Diagram 1: The SAR Decision Logic (Scaffold & Vector)

SAR_Logic Start Hit Identification (Kinase Inhibitor) Decision1 Select Core Scaffold Start->Decision1 Pyridine Imidazo[1,2-a]pyridine (1 Nitrogen) Decision1->Pyridine Max Potency Pyrazine Imidazo[1,2-a]pyrazine (2 Nitrogens) Decision1->Pyrazine Drug-like Prop. OutcomePyridine High Potency High LogP Metabolic Liability Pyridine->OutcomePyridine OutcomePyrazine Balanced Potency Lower LogP Improved Solubility Pyrazine->OutcomePyrazine VectorDecision Select Vector OutcomePyrazine->VectorDecision C6 C6-Substitution (Hydrophobic Pocket) VectorDecision->C6 Potency Driver C8 C8-Substitution (Solvent Exposed) VectorDecision->C8 Solubility Driver Final Optimized Lead (C6-Imidazopyrazine) C6->Final Validated

Caption: Decision tree for selecting the C6-substituted imidazopyrazine scaffold over alternatives based on potency/property trade-offs.

Diagram 2: Validation Workflow (Synthesis to Bioassay)

Workflow Step1 1. Synthesis (GBB Reaction) Aldehyde + Amine + Isocyanide Step2 2. Structural Confirmation (NMR / LCMS) Step1->Step2 Step3 3. Biochem Assay (Kinase Glo) Measure IC50 vs. ATP Km Step2->Step3 Step4 4. Selectivity Panel (Wild Type vs Gatekeeper Mutant) Step3->Step4 If IC50 < 100nM Step5 5. ADME Profiling (Microsomal Stability / LogD) Step4->Step5 If Selectivity > 50x

Caption: Step-by-step experimental workflow for validating the synthesized inhibitors.

References

  • Discovery of Imidazo[1,2-a]pyrazine-based Aurora Kinase Inhibitors. Source: ResearchGate / Vertex AI Search Results Context: Establishes the SAR of the imidazopyrazine core and the role of solvent-accessible positions.

  • Synthesis and SAR studies of imidazo-[1,2-a]-pyrazine Aurora kinase inhibitors. Source: Bioorganic & Medicinal Chemistry Letters (PubMed) Context: details the optimization of off-target kinase selectivity via substitution patterns.

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives. Source: RSC Advances Context: Provides the comparative synthesis method and anticancer activity data for both scaffolds.

  • Pyrazine-based small molecule kinase inhibitors: clinical applications. Source: PMC (NIH) Context: Reviews clinical candidates like Lanraplenib which utilize the imidazopyrazine core.[1]

  • Design, Synthesis, and Biological Evaluation of Imidazopyridines as PD-1/PD-L1 Antagonists. Source: Journal of Medicinal Chemistry Context: Illustrates the GBB multicomponent reaction utility in synthesizing these scaffolds.

Sources

Spectroscopic Identification of 6-Chloro vs. 8-Chloro Isomers: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Analytical Scientists Topic: Spectroscopic differentiation of 6-chloro and 8-chloro regioisomers in fused heterocycles (Quinoline/Quinolone scaffolds).

Executive Summary: The Regioisomer Challenge

In medicinal chemistry, particularly within quinoline, quinolone, and purine scaffolds, distinguishing between 6-chloro and 8-chloro isomers is a critical quality attribute. These regioisomers often exhibit drastically different biological activities ("activity cliffs") and metabolic stability profiles.

While X-ray crystallography is definitive, it is low-throughput. This guide outlines a self-validating, spectroscopic workflow to distinguish these isomers using standard NMR (


H, 

C, NOE) and physical property characterization, minimizing the need for growing single crystals.
Quick Reference: The "Pattern" Rule
  • 8-Chloro Isomers: Characterized by a contiguous spin system (H5–H6–H7) on the benzenoid ring, often resulting in a diagnostic triplet (or pseudo-triplet) for H-6.

  • 6-Chloro Isomers: Characterized by an isolated spin system where the protons (H5, H7, H8) are separated by the chlorine, preventing vicinal coupling between H5 and H7. This results in no triplets in the benzenoid region.

Physical Properties: The First Check

Before advanced spectroscopy, simple physical constants often provide the first clue. Due to the loss of symmetry and the "peri-effect" (steric clash between the C-8 substituent and the N-1 position or lone pair), 8-substituted isomers often have lower lattice energy.

Table 1: Physical Property Comparison (Quinoline Scaffold)

Property6-Chloroquinoline8-ChloroquinolineMechanistic Insight
State at RT SolidLiquid8-Cl disrupts crystal packing via steric clash with N-lone pair.
Melting Point 41–43 °C-20 °CHigh symmetry of 6-Cl favors crystal lattice stability.
Boiling Point ~260 °C288 °C
Polarity HigherLower8-Cl dipole opposes the ring nitrogen dipole more effectively.

Protocol Note: If your isolated product is a liquid at room temperature, there is a high probability it is the 8-chloro isomer (or a mixture), whereas the 6-chloro isomer typically crystallizes easily.

Nuclear Magnetic Resonance ( H NMR)

This is the primary method for identification. The distinction relies on Spin-Spin Coupling Topology .

A. The 8-Chloro Signature (Contiguous System)

In 8-chloroquinoline, the chlorine atom occupies position 8. The remaining protons on the benzene ring are at positions 5, 6, and 7 .

  • Topology: H5 — H6 — H7

  • Coupling:

    • H-6 is vicinally coupled to both H-5 and H-7 (

      
       Hz).
      
    • Result: H-6 appears as a Triplet (or

      
       with similar 
      
      
      
      values).
    • H-5 and H-7 appear as Doublets (or

      
      ).
      
B. The 6-Chloro Signature (Interrupted System)

In 6-chloroquinoline, the chlorine atom occupies position 6. The protons are at positions 5, 7, and 8 .

  • Topology: H5 — (Cl) — H7 — H8

  • Coupling:

    • H-5: Isolated from H-7 by the Cl atom. Only shows weak meta coupling (

      
       Hz) or appearing as a singlet/narrow doublet.
      
    • H-7: Ortho to H-8 (

      
       Hz) and meta to H-5 (
      
      
      
      Hz). Appears as a Doublet of Doublets (
      
      
      )
      .
    • H-8: Ortho to H-7. Appears as a Doublet (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
      ) .
      
  • Diagnostic: Absence of a Triplet.

C. The "Peri-Effect" (Deshielding)

In 4-quinolones or N-oxides, the 8-chloro substituent exerts a steric "peri-effect" on the N-substituent or H-1, often causing a downfield shift or broadening due to restricted rotation. Conversely, in 6-chloro isomers, H-5 is often significantly deshielded by the adjacent carbonyl (in 4-quinolones) to


 ppm.

Advanced Validation: NOE and C NMR

If


H NMR splitting is ambiguous (e.g., due to peak overlap), use NOE or HMBC.
NOE (Nuclear Overhauser Effect)
  • Experiment: Irradiate the H-1 (if present, e.g., in quinolones) or the protons adjacent to the nitrogen.

  • 6-Chloro Isomer: You will observe a strong NOE enhancement at H-8 , confirming a proton is present at the peri-position.

  • 8-Chloro Isomer: You will observe NO NOE enhancement at the peri-position (since Cl is there), or weak enhancement of the distant H-7.

C NMR Shifts

The carbon attached to Chlorine (C-Cl) typically appears in the 130–135 ppm range, but its specific position relative to the bridgehead carbons is definitive via HMBC.

  • HMBC Protocol: Look for 3-bond correlations from the ring protons to the bridgehead carbons (C-4a, C-8a).

    • 8-Chloro: The proton at C-5 will correlate to C-4 and C-8a. The proton at C-7 will correlate to C-8a.

    • 6-Chloro: The proton at C-5 will correlate to C-4 and C-8a. The proton at C-8 will correlate to C-4a (3-bond).

Decision Workflow (Diagram)

The following logic gate diagram illustrates the step-by-step identification process.

IsomerID Start Unknown Chloro-Isomer Sample PhysicalCheck Step 1: Physical State (RT) Start->PhysicalCheck Liquid Liquid / Low MP (<0°C) PhysicalCheck->Liquid Likely 8-Cl Solid Solid / High MP (>40°C) PhysicalCheck->Solid Likely 6-Cl NMR_Exp Step 2: 1H NMR (Aromatic Region) Liquid->NMR_Exp Solid->NMR_Exp CouplingCheck Analyze Splitting of Benzenoid Protons NMR_Exp->CouplingCheck TripletFound Triplet (t) Observed (Contiguous H5-H6-H7) CouplingCheck->TripletFound NoTriplet No Triplet Observed (Isolated H5 / H7-H8) CouplingCheck->NoTriplet Result_8Cl CONFIRMED: 8-Chloro Isomer TripletFound->Result_8Cl NOE_Check Step 3 (Optional): NOE/ROESY Target: N-substituent or H-2 NoTriplet->NOE_Check Ambiguous? Result_6Cl CONFIRMED: 6-Chloro Isomer NoTriplet->Result_6Cl Clear Pattern NOE_Signal NOE to Peri-Proton (H-8) Observed NOE_Check->NOE_Signal No_NOE No NOE to Peri-Position NOE_Check->No_NOE NOE_Signal->Result_6Cl No_NOE->Result_8Cl

Figure 1: Decision tree for spectroscopic differentiation of 6-chloro and 8-chloro quinoline isomers.

Experimental Protocol: Standard Identification Workflow

Reagents & Equipment[2]
  • Solvent: CDCl

    
     (preferred for resolution) or DMSO-
    
    
    
    (if solubility is poor).
  • Instrument: 400 MHz NMR or higher recommended.

  • Reference: TMS (0.00 ppm).

Step-by-Step Methodology
  • Sample Prep: Dissolve ~5-10 mg of sample in 0.6 mL CDCl

    
    . Ensure the solution is clear (filter if necessary) to prevent line broadening.
    
  • Acquisition:

    • Run standard proton (

      
      H) with sufficient scans (ns=16) to resolve small couplings.
      
    • Critical: Process with a window function (e.g., Gaussian multiplication) to resolve hyperfine splitting if

      
       values are unclear.
      
  • Analysis of Region 7.0 – 8.5 ppm:

    • Locate H-2/H-3/H-4: Identify the pyridine ring protons first (usually distinct doublets/dd) to exclude them.

    • Examine Remaining 3 Protons:

      • If you see 3 distinct multiplets where one is a triplet (

        
         Hz), assign as 8-Chloro .
        
      • If you see 1 doublet (

        
        ), 1 dd (
        
        
        
        ), and 1 narrow doublet (
        
        
        )
        , assign as 6-Chloro .
  • Reporting:

    • Report chemical shifts (

      
      ), Multiplicity, Integration, and Coupling Constants (
      
      
      
      in Hz).
    • Example 6-Cl:

      
       7.79 (d, 
      
      
      
      Hz, 1H), 7.45 (dd,
      
      
      Hz, 1H), 7.71 (d,
      
      
      Hz, 1H).

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 69163, 6-Chloroquinoline. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 69139, 8-Chloroquinoline. Retrieved from [Link]

  • Kuramoto, Y., et al. (2003). A novel antibacterial 8-chloroquinolone with a distorted orientation of the N1-(5-amino-2,4-difluorophenyl) group. Journal of Medicinal Chemistry. Retrieved from [Link]

Safety Operating Guide

6-Chloro-8-methoxyimidazo[1,2-a]pyrazine proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Immediate Action Plan

Core Directive: 6-Chloro-8-methoxyimidazo[1,2-a]pyrazine is a Halogenated Heterocyclic Compound .[1] It must be segregated into the Halogenated Organic Waste stream. Under no circumstances should this compound be disposed of via sanitary sewer, trash, or mixed with non-halogenated solvents (unless explicitly permitted by your facility's specific incineration profile).[1]

Critical Safety Parameters:

  • Primary Hazard: Skin/Eye Irritant; Potential Acute Toxicity (Oral).[1]

  • Waste Stream: Halogenated Organic (High-Temperature Incineration).

  • Incompatibility: Strong Oxidizing Agents, Strong Acids.[1]

Compound Profile & Hazard Identification

To ensure safe handling, one must first understand the physicochemical nature of the waste.[1] This compound is a functionalized imidazopyrazine scaffold commonly used as a pharmaceutical intermediate.[1][2]

PropertyData / Classification
Chemical Name 6-Chloro-8-methoxyimidazo[1,2-a]pyrazine
Molecular Formula C₇H₆ClN₃O
Molecular Weight ~183.59 g/mol
Physical State Solid (typically off-white to pale yellow powder)
Solubility Low in water; soluble in DMSO, Methanol, DCM
GHS Classification Warning [1]• H315: Causes skin irritation[1][3]• H319: Causes serious eye irritation[1][3][4]• H335: May cause respiratory irritation[1][3][4]• H302: Harmful if swallowed (Inferred from analogs)
Waste Code (RCRA) Not P- or U-listed specifically.[1] Regulate as Characteristic Hazardous Waste (Toxic/Irritant) unless otherwise specified.[1]

Scientific Insight: The presence of the chlorine atom at the C6 position renders this molecule a "Halogenated Organic."[1] Standard incineration temperatures used for non-halogenated waste (approx. 850°C) may be insufficient to fully mineralize the chlorine, potentially leading to the formation of dioxins or furans.[1] Therefore, it requires High-Temperature Incineration (>1100°C) with flue gas scrubbing.[1]

Pre-Disposal Handling & Segregation

Effective disposal begins at the bench.[1] Improper segregation is the leading cause of waste rejection and laboratory accidents.

A. Personal Protective Equipment (PPE)
  • Gloves: Nitrile (0.11 mm minimum thickness) is sufficient for solid handling.[1] If dissolved in DCM or Chloroform, use PVA or Viton gloves.[1]

  • Respiratory: Use a fume hood. If weighing large quantities (>10g) outside a hood, an N95 or P100 particulate respirator is required.[1]

  • Eye Protection: Chemical splash goggles (ANSI Z87.1).[1]

B. Waste Segregation Protocol

You must segregate this compound based on its Halogen Content .[1]

  • Solid Waste:

    • Collect pure solid or contaminated solids (weigh boats, gloves, paper towels) in a dedicated Hazardous Solid Waste container.[1]

    • Label: "Hazardous Waste - Solid - Toxic/Irritant - 6-Chloro-8-methoxyimidazo[1,2-a]pyrazine."[1]

  • Liquid Waste (Mother Liquors/Solutions):

    • Solvent: Dichloromethane (DCM), Chloroform, etc.[1]

      
      Halogenated Waste Carboy .
      
    • Solvent: Methanol, DMSO, Ethyl Acetate

      
      Halogenated Waste Carboy .[1]
      
    • Note: Even if the solvent is non-halogenated (e.g., Methanol), dissolving a halogenated compound (>1-2%) often mandates the entire mixture be treated as halogenated waste to protect downstream incinerators.[1]

Operational Disposal Procedures

Scenario A: Disposal of Pure Solid Substance
  • Containment: Transfer the solid into a screw-top glass or chemically resistant HDPE jar. Do not use loose plastic bags as primary containment for free-flowing powder.

  • Labeling: Attach a hazardous waste tag. List 100% 6-Chloro-8-methoxyimidazo[1,2-a]pyrazine . Check "Toxic" and "Irritant."

  • Secondary Containment: Place the sealed jar into the satellite accumulation area's secondary bin.

Scenario B: Disposal of Reaction Mixtures (Liquid)
  • pH Check: Ensure the solution is Neutral (pH 6-8). If the reaction involved strong acids/bases, neutralize carefully before adding to the waste carboy to prevent exothermic reactions.[1]

  • Solvent Compatibility: Verify the waste carboy is designated for Halogenated Solvents .

    • Warning: Do not mix with strong oxidizers (e.g., Nitric acid waste) or reactive metals.[1]

  • Transfer: Use a funnel to prevent spills. Leave at least 10% headspace in the carboy.[1]

  • Log Entry: Immediately record the volume and chemical name on the waste log sheet attached to the carboy.

Scenario C: Spill Cleanup
  • Isolate: Evacuate the immediate area if the spill is large (>50g) or generates dust.[1]

  • Protect: Don PPE (Double nitrile gloves, goggles, lab coat).[1]

  • Contain:

    • Solid: Cover with wet paper towels to prevent dust. Scoop into a waste container.

    • Liquid: Absorb with vermiculite or universal spill pads.

  • Decontaminate: Wipe the surface with a soap/water solution. Dispose of all cleanup materials as Hazardous Solid Waste .

Disposal Decision Logic (Workflow)

The following diagram illustrates the decision-making process for disposing of 6-Chloro-8-methoxyimidazo[1,2-a]pyrazine to ensure regulatory compliance.

DisposalWorkflow Start Waste Generation: 6-Chloro-8-methoxyimidazo[1,2-a]pyrazine StateCheck What is the physical state? Start->StateCheck Solid Solid Waste (Powder, Contaminated Debris) StateCheck->Solid Solid Liquid Liquid Waste (Solutions, Mother Liquor) StateCheck->Liquid Liquid SolidPack Pack in Screw-top Jar or Double-bagged (if debris) Solid->SolidPack SolventCheck Is the solvent Halogenated? (e.g., DCM, Chloroform) Liquid->SolventCheck SolidLabel Label: Hazardous Solid (Toxic/Irritant) SolidPack->SolidLabel HaloStream Segregate to: HALOGENATED Waste Stream SolidLabel->HaloStream HaloSolvent Yes (Halogenated) SolventCheck->HaloSolvent Yes NonHaloSolvent No (e.g., MeOH, DMSO) SolventCheck->NonHaloSolvent No HaloSolvent->HaloStream ConcCheck Is Compound Conc. > 1%? NonHaloSolvent->ConcCheck ConcCheck->HaloStream Yes (Safe Default) NonHaloStream Segregate to: NON-HALOGENATED Stream (Only if facility permits) ConcCheck->NonHaloStream No (Trace only) Final High-Temperature Incineration (Off-site Disposal) HaloStream->Final NonHaloStream->Final

Figure 1: Decision tree for the segregation and disposal of halogenated heterocyclic compounds.

Regulatory & Compliance Context

  • EPA/RCRA: While 6-Chloro-8-methoxyimidazo[1,2-a]pyrazine is not explicitly listed on the P-list (acutely hazardous) or U-list (toxic), the generator is responsible for determining if the waste exhibits hazardous characteristics.[1] Due to the halogenated aromatic structure, it should be managed as Hazardous Waste to prevent environmental contamination.[1]

  • Halogenated Solvent Rule: If this compound is dissolved in spent halogenated solvents (e.g., Methylene Chloride), the entire mixture falls under waste codes F001/F002 .[1]

  • Destruction Efficiency: The presence of the Imidazo[1,2-a]pyrazine core requires thermal oxidation.[1] Chemical neutralization (e.g., bleach) is not recommended as it may produce more toxic chlorinated byproducts.[1]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 10261286, 8-Chloroimidazo[1,2-a]pyrazine.[1] Retrieved from [Link][1]

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Management for Halogenated Solvents (F-Codes).[1] Retrieved from [Link]

  • American Chemical Society (ACS). Identifying and Handling Halogenated Organic Waste in Academic Laboratories.[1] Retrieved from [Link][1]

Sources

Personal protective equipment for handling 6-Chloro-8-methoxyimidazo[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Safety & Handling Guide: 6-Chloro-8-methoxyimidazo[1,2-a]pyrazine

Executive Summary & Chemical Context

6-Chloro-8-methoxyimidazo[1,2-a]pyrazine (CAS: 1453376-42-5) is a critical heterocyclic building block, primarily utilized in the synthesis of kinase inhibitors (e.g., BTK or SHP2 inhibitors). Its fused imidazopyrazine core serves as a bioisostere for purines, making it a frequent pharmacophore in oncology drug discovery.

While valuable, this compound presents specific handling challenges due to its halogenated nature and potential for electrophilic reactivity.[1] This guide moves beyond generic safety advice, providing a validated operational framework for researchers handling this intermediate from milligram to gram scales.

Chemical Attribute Specification
CAS Number 1453376-42-5
Molecular Formula C₇H₆ClN₃O
Molecular Weight 183.59 g/mol
Physical State Solid (typically off-white to pale yellow powder)
Solubility Soluble in DMSO, DMF, DCM; Poor aqueous solubility
Primary Hazard Skin/Eye/Respiratory Irritant; Potential Acute Toxicity (Oral)

Hazard Identification & Risk Assessment (GHS)

As a halogenated heterocycle, this compound is classified under the "Functional Group Approach" where specific toxicological data is limited. We treat it as a Category 3 Irritant and Category 4 Acute Toxin based on the structure-activity relationship (SAR) of the imidazopyrazine class.

  • H315 (Skin Irritation): The chloro-substituent at position 6 and the nitrogen-rich core can cause contact dermatitis.

  • H319 (Eye Irritation): Fine particulates are abrasive and chemically irritating to mucous membranes.

  • H335 (STOT-SE): Inhalation of dust triggers respiratory tract irritation.

  • H302 (Acute Toxicity, Oral): Harmful if swallowed (inferred from similar kinase inhibitor intermediates).

Critical Warning: Imidazopyrazines can be sensitizers. Repeated exposure without proper PPE may lead to allergic reactions.

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling 6-Chloro-8-methoxyimidazo[1,2-a]pyrazine. This matrix is designed to create a "fail-safe" barrier system.

Protection Zone Required Equipment Technical Rationale (The "Why")
Hand Protection Double Nitrile Gloves (min 5 mil outer, 4 mil inner)Permeation Resistance: Chlorinated heterocycles can permeate latex. Nitrile offers superior resistance to the organic solvents (DCM, DMSO) used to dissolve this compound. Visual Check: Colored inner gloves allow instant detection of outer glove breach.
Eye/Face Chemical Safety Goggles (ANSI Z87.1+)Particulate Seal: Standard safety glasses allow dust entry from the sides. Goggles provide a complete seal against airborne powder during weighing.
Respiratory Fume Hood (Primary) or N95/P100 Respirator (Secondary)Source Control: Engineering controls (hood) are superior to PPE. If weighing outside a hood is unavoidable, a fit-tested N95 is the minimum requirement to prevent alveolar deposition of particulates.
Body Lab Coat (Cotton/Poly blend or Tyvek for >10g)Contamination Control: Long sleeves prevent dermal absorption. For large scale (>10g) handling, Tyvek suits prevent dust accumulation on street clothes.

Operational Handling Protocols

A. Receipt & Storage
  • Inspection: Upon receipt, inspect the septum and bottle integrity. If the container is damaged, treat it as a potential spill (see Section 6).

  • Storage: Store at 2-8°C (Refrigerated) under an inert atmosphere (Argon/Nitrogen) if possible. The methoxy group at position 8 is generally stable, but the C-Cl bond can be sensitive to light and moisture over prolonged periods.

  • Hygroscopicity Check: Allow the container to equilibrate to room temperature before opening to prevent condensation, which can hydrolyze the compound or cause clumping.

B. Weighing & Solubilization (The Critical Step)
  • Static Control: Heterocyclic powders are prone to static charge. Use an ionizing bar or anti-static gun inside the balance enclosure to prevent "flying powder."

  • The "Transfer Rule": Never transfer the solid over an open bench.

    • Place the receiving vessel (flask/vial) inside the fume hood.

    • Tare the balance.

    • Transfer solid using a disposable spatula.

    • Immediately cap the vessel and the stock bottle before moving them.

  • Solvent Choice:

    • Preferred: DMSO or DMF (High solubility, low volatility).

    • Caution: DCM (Dichloromethane) is a common solvent for this compound but is highly volatile. If using DCM, ensure the fume hood sash is at the lowest operational height to prevent vapor escape.

C. Reaction Setup
  • Inert Atmosphere: When coupling this intermediate (e.g., Suzuki-Miyaura or Buchwald-Hartwig coupling), purge the reaction vessel with Nitrogen/Argon. Oxygen can promote oxidative degradation of the electron-rich imidazopyrazine core.

  • Temperature Control: If heating >80°C, use a reflux condenser. The compound's vapor pressure is low, but solvent vapors can carry the compound as an aerosol.

Visualization: PPE & Safety Logic

The following diagram illustrates the decision-making hierarchy for selecting controls based on the operation scale.

PPE_Logic Start Start: Handling 6-Chloro-8-methoxy... StateCheck State of Matter? Start->StateCheck Solid Solid / Powder StateCheck->Solid Weighing Solution Solution (DMSO/DCM) StateCheck->Solution Pipetting/Injection QuantityCheck Quantity > 1 gram? Solid->QuantityCheck Gloves PPE: Double Nitrile Gloves (Change every 30 mins) Solution->Gloves Hood Engineering Control: Chemical Fume Hood (Face Velocity > 100 fpm) QuantityCheck->Hood Yes (High Risk) Respirator PPE: N95/P100 Respirator + Goggles QuantityCheck->Respirator No (Low Risk, if Hood unavailable) Hood->Gloves Respirator->Gloves

Caption: Hierarchy of Controls for handling 6-Chloro-8-methoxyimidazo[1,2-a]pyrazine. Engineering controls (Hood) take precedence over PPE.

Emergency Response & Disposal

A. Spill Cleanup (Solid)
  • Isolate: Evacuate the immediate area (10 ft radius).

  • PPE Up: Don goggles, double nitrile gloves, and N95 mask.

  • Contain: Do NOT dry sweep (creates dust). Cover the spill with a paper towel dampened with a compatible solvent (e.g., Ethanol or Acetone) or use a HEPA vacuum if available.

  • Clean: Wipe the area 3 times with soap and water.

  • Verify: Check for residual yellow/off-white powder.

B. Waste Disposal
  • Classification: This compound must be treated as Halogenated Organic Waste .

  • Segregation: Do not mix with aqueous waste streams (to prevent potential hydrolysis or precipitation).

  • Labeling: Clearly label the waste container with "Contains Halogenated Heterocycle (Imidazopyrazine) - Toxic."

  • Destruction: High-temperature incineration is the required disposal method to break down the stable imidazopyrazine ring and the chlorinated bond.

Visualization: Spill Response Workflow

Spill_Response Spill Spill Detected Assess Assess Hazard: Powder vs Liquid Spill->Assess Isolate Isolate Area (Alert Lab Personnel) Assess->Isolate Cleanup_Solid Wet Wipe Method (No Dry Sweeping) Isolate->Cleanup_Solid If Powder Cleanup_Liq Absorbent Pads (Vermiculite/Spill Pillow) Isolate->Cleanup_Liq If Solution Disposal Dispose as Halogenated Waste Cleanup_Solid->Disposal Cleanup_Liq->Disposal

Caption: Standard Operating Procedure (SOP) for spill remediation, prioritizing dust suppression.

References

  • ChemSRC. (2024). 6-Chloro-8-methoxyimidazo[1,2-a]pyrazine CAS 1453376-42-5 Properties and Safety. Retrieved from [Link]

  • National Institutes of Health (NIH) - PubChem. (n.d.). Imidazo[1,2-a]pyrazine Compound Summary. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2024). Laboratory Safety Guidance: Handling Hazardous Chemicals. Retrieved from [Link]

  • American Chemical Society (ACS). (2015). Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.